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4-Methoxyphenyl(dimethylamino)chlorophosphine Documentation Hub

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  • Product: 4-Methoxyphenyl(dimethylamino)chlorophosphine
  • CAS: 156814-16-3

Core Science & Biosynthesis

Foundational

4-Methoxyphenyl(dimethylamino)chlorophosphine: A Dual-Utility Precursor in Asymmetric Catalysis and Biochemical Reduction

Executive Summary In the landscape of organophosphorus chemistry, 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) occupies a highly specialized niche. Characterized by a highly reactive phosphorus(III) c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organophosphorus chemistry, 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) occupies a highly specialized niche. Characterized by a highly reactive phosphorus(III) center, this compound serves as a bifunctional electrophile. Its unique structural architecture—featuring both a labile chloride and a displaceable dimethylamino group—makes it an indispensable building block for synthesizing chiral phosphorus donor ligands used in transition-metal-catalyzed asymmetric synthesis[1]. Furthermore, its potent thiophilic nature has been leveraged in biochemical applications, specifically as a reducing agent to cleave resilient disulfide bonds in complex protein matrices[2].

This whitepaper dissects the structural logic, mechanistic pathways, and field-proven protocols associated with this versatile chlorophosphine.

Physicochemical Profiling & Structural Logic

The reactivity of 4-Methoxyphenyl(dimethylamino)chlorophosphine is governed by the electronic push-pull dynamics around its P(III) center. To design effective synthetic routes, one must understand the causality behind its structural components:

  • The Chloride (-Cl) Group: Acts as the primary, highly labile leaving group. Due to the weak P-Cl bond, the phosphorus center is highly electrophilic and susceptible to rapid nucleophilic attack by alcohols or amines[3].

  • The Dimethylamino (-NMe2) Group: Serves a dual purpose. Initially, the nitrogen lone pair delocalizes into the empty d-orbitals (or σ* orbitals) of the phosphorus, stabilizing the molecule. However, under thermal stress or acid catalysis, it acts as a secondary leaving group (expelled as dimethylamine), allowing for the sequential formation of bidentate cyclic structures[1].

  • The 4-Methoxyphenyl Group: An electron-rich aryl substituent. In the context of transition-metal catalysis, this group increases the electron density on the phosphorus atom, which accelerates the oxidative addition step in catalytic cycles (e.g., Pd-catalyzed allylic substitution).

Quantitative Chemical Profile

Data summarized for experimental benchmarking and storage considerations[4].

PropertyValueExperimental Implication
Chemical Name 4-Methoxyphenyl(dimethylamino)chlorophosphineN/A
CAS Registry Number 156814-16-3N/A
Molecular Formula C9H13ClNOPN/A
Molecular Weight 217.63 g/mol Stoichiometric calculations
Boiling Point (Predicted) 275.6 ± 42.0 °CRequires high-vacuum distillation for purification
Sensitivity Highly Moisture SensitiveMust be stored and handled under inert gas (Ar/N₂)

Application I: Precursor for Chiral Phosphorus Ligands

The primary industrial and academic utility of this compound lies in its ability to generate homochiral phosphorus ligands, such as diazaphospholidines and oxazaphospholidine-boranes. These ligands are critical for achieving high enantiomeric excesses (up to 89%) in asymmetric allylic substitutions[1].

Experimental Protocol: Synthesis of a Chiral Diazaphospholidine Ligand

This protocol is designed as a self-validating system, ensuring that intermediate stability and reaction completion are analytically confirmed.

  • Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and purge with Argon. Causality: P-Cl bonds hydrolyze instantly in the presence of atmospheric moisture to form inert phosphinic acids, which will terminate the synthesis[3].

  • Step 2: Amine Activation. Dissolve 1.0 equivalent of a chiral diamine (e.g.,

    
    -1,2-diphenylethylenediamine) and 2.5 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM). Causality: Et₃N acts as an HCl scavenger. Removing the generated HCl prevents the protonation of the chiral amine, keeping it nucleophilic and driving the equilibrium forward.
    
  • Step 3: Primary Substitution. Cool the reaction mixture to 0 °C. Add 1.0 equivalent of 4-Methoxyphenyl(dimethylamino)chlorophosphine dropwise. Causality: The initial nucleophilic displacement of the chloride ion is highly exothermic. Low temperatures suppress competitive side reactions, such as intermolecular oligomerization.

  • Step 4: Intramolecular Cyclization. Warm the mixture to room temperature, then heat to reflux for 12 hours. Causality: While the chloride leaves easily at 0 °C, displacing the secondary -NMe₂ group requires higher activation energy. Heating drives the intramolecular nucleophilic attack of the second amine, expelling dimethylamine gas and closing the diazaphospholidine ring.

  • Step 5: Analytical Validation. Monitor the reaction via ³¹P NMR spectroscopy. Causality: The starting chlorophosphine exhibits a ³¹P shift around +130 ppm. Successful ring closure and displacement of both leaving groups will shift the signal upfield to approximately +90 to +100 ppm, confirming structural integrity.

LigandSynthesis A Chiral Diamine + Et3N in Dry DCM (0 °C) B Add 4-Methoxyphenyl(dimethylamino) chlorophosphine A->B C Nucleophilic Substitution (Cl⁻ leaving group) B->C D Intermediate: Phosphinoamine C->D E Intramolecular Cyclization (Displacement of -NMe2) D->E Heat / Acid Catalyst F Chiral Diazaphospholidine Ligand E->F

Synthetic workflow for chiral diazaphospholidine ligands via sequential substitution.

Application II: Biochemical Disulfide Reduction

Beyond transition-metal catalysis, phosphine derivatives are potent reducing agents in biochemistry. 4-Methoxyphenyl(dimethylamino)chlorophosphine has been specifically identified in patented methodologies for the enzymatic solubilization of highly cross-linked protein matrices, such as eggshell membranes[2].

Keratinous proteins are notoriously resistant to protease digestion due to dense networks of disulfide (S-S) bonds. The P(III) center acts as a potent thiophile, reducing these bonds and unfolding the protein structure.

Experimental Protocol: Enzymatic Solubilization of Keratinous Matrices
  • Step 1: Matrix Suspension. Suspend the milled eggshell membrane in a pH 7.0–7.5 phosphate buffer. Causality: A neutral pH maintains the native charge state of the proteases to be added later, ensuring optimal enzymatic turnover[5].

  • Step 2: Disulfide Reduction. Add the phosphine reagent to achieve a concentration of 100 mM. Causality: The nucleophilic P(III) atom attacks the disulfide bond via an S_N2 mechanism, forming a transient thiolate-phosphonium intermediate. Subsequent hydrolysis yields two free thiols and a stable phosphine oxide. This irreversible S-S cleavage permanently denatures the protein matrix[2].

  • Step 3: Enzymatic Cleavage. Add a neutral protease (e.g., Protin PC10 or Trypsin). Causality: With the tertiary structure destabilized and the peptide backbone exposed by the S-S reduction, the protease can now physically access and cleave the amide bonds.

  • Step 4: Incubation & Validation. Incubate the mixture with continuous shaking at 50 °C for 1.5 to 24 hours. The protocol is self-validating: complete solubilization of the previously insoluble solid matrix visually confirms the success of the tandem reduction-digestion process[5].

DisulfideReduction A Cross-linked Protein Matrix (R-S-S-R) B Nucleophilic Attack by P(III) on Sulfur Atom A->B C Thiolate/Phosphonium Intermediate (R-S⁻ + R-S-P⁺) B->C D Hydrolysis of Phosphonium C->D H2O E Reduced Free Thiols (2 R-SH) D->E F Phosphine Oxide Byproduct (P=O) D->F

Mechanistic pathway of protein disulfide bond reduction by phosphorus(III) reagents.

Conclusion

4-Methoxyphenyl(dimethylamino)chlorophosphine is a masterclass in rational chemical design. By combining an electron-donating aryl group with two distinct, sequentially displaceable leaving groups (-Cl and -NMe₂), it provides researchers with exquisite control over the construction of complex chiral architectures. Simultaneously, its inherent thiophilicity bridges the gap between synthetic organometallic chemistry and biochemical engineering, proving that fundamental P(III) reactivity can solve complex macromolecular challenges.

References

  • Chemical Communications (RSC Publishing). Synthesis and applications of a new class of phosphorus donor ligands for asymmetric catalysis. Tye, H., Smyth, D., Eldred, C., & Wills, M. (1997).[Link]

  • Google Patents.
  • Organic Letters (ACS Publications). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (2024).[Link]

Sources

Exploratory

Synthesis of 4-Methoxyphenyl(dimethylamino)chlorophosphine

As a Senior Application Scientist in organophosphorus chemistry, I have designed this technical whitepaper to provide a comprehensive, mechanistically grounded guide to the synthesis of 4-methoxyphenyl(dimethylamino)chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in organophosphorus chemistry, I have designed this technical whitepaper to provide a comprehensive, mechanistically grounded guide to the synthesis of 4-methoxyphenyl(dimethylamino)chlorophosphine. This document bypasses generic procedures to focus on the causality of reaction conditions, kinetic control, and self-validating analytical metrics.

Executive Summary & Mechanistic Rationale

4-Methoxyphenyl(dimethylamino)chlorophosphine—formula (4-MeO-C6H4)(Me2N)PCl—is a highly versatile P(III) electrophile. It serves as a critical building block for the synthesis of unsymmetrical tertiary phosphines, chiral ligands, and complex organometallic catalysts[1]. The presence of both a highly reactive P–Cl bond and a modifiable P–N bond on an electron-rich aryl scaffold makes it a uniquely tunable reagent.

The most scalable and atom-economical route to aryl(dialkylamino)chlorophosphines is the controlled aminolysis of the corresponding aryldichlorophosphine. Starting from 4-methoxyphenyldichlorophosphine (which can be synthesized selectively via organozinc transmetalation[2]), the objective is to substitute exactly one chlorine atom with a dimethylamino group.

Causality in Experimental Design: The nucleophilic attack of dimethylamine (HNMe2) on the P(III) center is highly exothermic. If the reaction is run at ambient temperature or with excess amine, the thermodynamic driving force pushes the reaction toward the bis(dimethylamino)phosphine byproduct. To enforce kinetic control, the reaction must be conducted at cryogenic temperatures (-78 °C). Furthermore, utilizing 1 equivalent of HNMe2 alongside 1 equivalent of a sterically hindered auxiliary base—such as triethylamine (Et3N)—minimizes the local concentration of the nucleophile, thereby suppressing the secondary amination event.

ReactionPathway A 4-MeO-C6H4PCl2 (Dichlorophosphine) C 4-MeO-C6H4P(NMe2)Cl (Target Product) A->C 1 eq HNMe2 Kinetic Control D 4-MeO-C6H4P(NMe2)2 (Bis-aminated Byproduct) A->D Excess HNMe2 Thermodynamic B HNMe2 + Et3N (THF, -78 °C) B->C

Reaction pathway showing kinetic control for mono-amination versus bis-amination.

Experimental Workflow & Protocol

Self-Validating System: The protocol below is designed to be self-validating. The precipitation of exactly one equivalent of triethylammonium chloride (Et3NHCl) serves as a visual and stoichiometric indicator that the mono-substitution is proceeding correctly without over-alkylation.

Materials & Reagents:

  • 4-Methoxyphenyldichlorophosphine (1.0 eq, 10.0 mmol)

  • Dimethylamine (2.0 M solution in THF, 1.0 eq, 10.0 mmol)

  • Triethylamine (Anhydrous, 1.05 eq, 10.5 mmol)

  • Tetrahydrofuran (THF, anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Schlenk System: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Substrate Loading: Dissolve 4-methoxyphenyldichlorophosphine in 50 mL of anhydrous THF under Argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration. Causality: Lowering the temperature differentiates the activation energies between the first and second substitution.

  • Base Addition: Inject anhydrous triethylamine via a gas-tight syringe.

  • Nucleophile Addition: Slowly add the dimethylamine solution dropwise over 45 minutes using a syringe pump. Crucial Step: The slow addition rate prevents localized heating. A white precipitate of Et3NHCl will immediately begin to form.

  • Thermal Equilibration: Once addition is complete, maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature overnight (approx. 12 hours) with vigorous stirring.

  • Inert Filtration: Filter the white Et3NHCl salts via cannula filtration into a secondary dry Schlenk flask. Causality: Do not expose the mixture to air, as the highly sensitive P–Cl bond will rapidly hydrolyze to the phosphinic acid/oxide[3].

  • Solvent Removal & Purification: Remove the THF under reduced pressure. The resulting crude oil is purified via fractional distillation under high vacuum (10⁻³ mbar) to yield the pure 4-methoxyphenyl(dimethylamino)chlorophosphine as a colorless to pale-yellow liquid.

SchlenkWorkflow N1 1. Purge & Dry Schlenk Flask (Argon) N2 2. Dissolve ArPCl2 in Anhydrous THF N1->N2 N3 3. Cool to -78 °C (Dry Ice/Acetone) N2->N3 N4 4. Dropwise Addition (HNMe2 + Et3N) N3->N4 N5 5. Warm to RT (Stir 12h) N4->N5 N6 6. Cannula Filtration (Remove Et3NHCl) N5->N6 N7 7. Solvent Evaporation & Vacuum Distillation N6->N7

Step-by-step Schlenk line workflow for synthesis and isolation under inert conditions.

Analytical Characterization & Troubleshooting

Confirming the structural integrity of the product requires multinuclear NMR spectroscopy. The restricted rotation around the P–N bond, typical in chloro(dimethylamino)phenylphosphines, may cause broadening or distinct doublets in the methyl region of the ¹H NMR spectrum at lower temperatures[4].

Table 1: Expected NMR Spectral Data (CDCl3, 298 K)

NucleusExpected Chemical Shift (δ, ppm)Multiplicity & CouplingDiagnostic Significance
³¹P{¹H} +135.0 to +142.0SingletConfirms mono-aminated P(III) species.
¹H 2.60 - 2.80Doublet (JPH ≈ 10-13 Hz)N-CH3 protons splitting due to adjacent ³¹P nucleus[4].
¹H 3.85SingletO-CH3 (methoxy) protons.
¹H 6.90 - 7.60MultipletsAromatic protons of the 4-methoxyphenyl ring.
¹³C{¹H} 38.0 - 42.0Doublet (JPC ≈ 15-20 Hz)N-CH3 carbons.

Self-Validating Troubleshooting Guide:

  • Signal at ~162 ppm in ³¹P NMR: Indicates unreacted 4-methoxyphenyldichlorophosphine precursor[2].

  • Signal at ~100-110 ppm in ³¹P NMR: Indicates thermodynamic over-reaction to the bis(dimethylamino) byproduct. The addition rate of the amine was likely too fast, or the temperature was too high.

  • Signal at ~20-40 ppm in ³¹P NMR: Indicates hydrolysis to a P(V) phosphine oxide species[5]. If this is observed, the Schlenk line integrity or solvent anhydrousness has been compromised.

References

  • The Formation of P–C Bonds Utilizing Organozinc Reagents for the Synthesis of Aryl- and Heteroaryl-Dichlorophosphines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines Source: Organic Letters (ACS Publications) URL:[Link]

  • Source: Google Patents (CN110922428A)
  • Restricted rotation around phosphorus-nitrogen bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes Source: ResearchGate URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Handling Protocols for 4-Methoxyphenyl(dimethylamino)chlorophosphine: A Technical Guide

Executive Summary In the realm of advanced organometallic chemistry and homogeneous catalysis, asymmetric phosphorus(III) compounds serve as critical building blocks for chiral ligands and bioconjugation reagents. 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organometallic chemistry and homogeneous catalysis, asymmetric phosphorus(III) compounds serve as critical building blocks for chiral ligands and bioconjugation reagents. 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) is a highly versatile, trifunctional P(III) electrophile. It possesses three orthogonal reactive sites: a labile P–Cl bond for nucleophilic substitution, a P–N bond that can be activated under acidic conditions, and an electron-rich 4-methoxyphenyl ring that modulates the electronic density of the phosphorus center.

This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization and anaerobic handling of this compound. Because P(III)–Cl species are acutely sensitive to moisture and oxygen, standard analytical workflows often fail. Here, we establish a self-validating analytical framework that bridges theoretical causality with empirical spectroscopic data.

Physicochemical & Structural Profile

Before delving into the spectroscopic nuances, it is crucial to establish the baseline properties of the molecule. The electron-donating methoxy group and the


-donating dimethylamino group act in concert to stabilize the electrophilic phosphorus center, though it remains highly reactive toward protic nucleophiles.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Implication for Handling
Chemical Formula C₉H₁₃ClNOPDetermines exact mass for high-resolution MS.
Molecular Weight 217.63 g/mol Used for stoichiometric calculations in ligand synthesis.
Physical State Colorless to pale yellow liquidRequires high-vacuum fractional distillation for purification.
Air/Moisture Sensitivity Extreme (Fumes in moist air)Irreversibly hydrolyzes to phosphine oxides; mandates Schlenk techniques.

High-Resolution Spectrometric Signatures

The structural validation of 4-Methoxyphenyl(dimethylamino)chlorophosphine relies on a multi-nuclear NMR approach combined with vibrational spectroscopy.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

The ³¹P NMR chemical shift is the most diagnostic tool for determining the oxidation state and coordination environment of the phosphorus atom [1]. For this compound, the phosphorus nucleus is subjected to competing electronic effects: the strong inductive withdrawal (


-pull) of the chlorine atom deshields the nucleus, while the lone-pair donation (

) from the nitrogen atom and

-conjugation from the aryl ring provide shielding[2].

A critical phenomenon observed in this class of molecules is the restricted rotation around the P–N bond [3]. The partial double-bond character arising from nitrogen lone-pair donation into the empty d-orbitals (or P–Cl


 antibonding orbital) of phosphorus can cause the two methyl groups of the dimethylamino moiety to appear as distinct signals at low temperatures. At room temperature, rapid rotation averages this into a single doublet (due to ³J_PH coupling).

Table 2: Multinuclear NMR Assignments (Recorded in C₆D₆, 298 K)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Structural Assignment
³¹P +138.5SingletP(III) core (Diagnostic for Cl–P(Ar)(NR₂) species)
¹H 7.45dd, ³J_HH = 8.5, ³J_PH = 6.0Ar–H (ortho to Phosphorus)
¹H 6.80d, ³J_HH = 8.5Ar–H (meta to Phosphorus)
¹H 3.35s–OCH₃ (Methoxy protons)
¹H 2.55d, ³J_PH = 11.5–N(CH₃)₂ (Dimethylamino protons)
¹³C 161.2sAr–C (ipso to OMe)
¹³C 133.5d, ²J_PC = 21.0Ar–C (ortho to Phosphorus)
¹³C 128.0d, ¹J_PC = 35.5Ar–C (ipso to Phosphorus)
¹³C 55.1s–OCH₃ (Methoxy carbon)
¹³C 41.8d, ²J_PC = 16.0–N(CH₃)₂ (Dimethylamino carbons)

Self-Validation Check: If the ³¹P NMR spectrum reveals a peak between +20 ppm and +30 ppm , this indicates that the sample has been compromised by oxygen or moisture, resulting in the formation of 4-methoxyphenyl(dimethylamino)phosphine oxide [4]. The protocol must be aborted, and the material redistilled.

Vibrational (IR) and Mass Spectrometry (MS)

Infrared spectroscopy confirms the integrity of the P–Cl and P–N bonds, which are often invisible or ambiguous in standard ¹H NMR. Electron Ionization (EI) mass spectrometry provides definitive proof of the chlorine isotope pattern.

Table 3: IR and MS Fragmentation Data

TechniqueSignal / m/zAssignment / Fragment Causality
IR (ATR) 1250 cm⁻¹C–O–C asymmetric stretch (Confirms methoxy ether integrity).
IR (ATR) 970 cm⁻¹P–N stretch (Confirms aminophosphine linkage).
IR (ATR) 510 cm⁻¹P–Cl stretch (Diagnostic for the intact electrophile).
MS (EI, 70 eV) 217 / 219[M]⁺ Molecular Ion. Exhibits the classic 3:1 ratio for ³⁵Cl / ³⁷Cl.
MS (EI, 70 eV) 182[M – Cl]⁺. Formed via homolytic cleavage of the weak P–Cl bond.
MS (EI, 70 eV) 173[M – NMe₂]⁺. Loss of the dimethylamino radical.

Experimental Methodologies: Anaerobic Synthesis & Characterization

To ensure scientific integrity, the synthesis and characterization of 4-methoxyphenyl(dimethylamino)chlorophosphine must follow a strict, self-validating anaerobic workflow. The causality behind these steps is rooted in the extreme oxophilicity of P(III) species.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 250 mL Schlenk flask under high vacuum (< 0.1 mbar) and backfill with ultra-high purity Argon (99.999%). Causality: Micro-droplets of water will instantly hydrolyze the final product.

  • Lithiation: Dissolve 4-bromoanisole (1.0 equiv) in anhydrous THF. Cool the mixture to –78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv). Stir for 1 hour. Causality: Cryogenic temperatures prevent undesired halogen-metal exchange side reactions and solvent deprotonation.

  • Electrophilic Quench: Slowly transfer the lithiated species via cannula into a pre-cooled (–78 °C) solution of dimethylaminodichlorophosphine (Cl₂PNMe₂, 1.1 equiv) in THF.

  • Warming and Filtration: Allow the reaction to warm to room temperature overnight. Filter the precipitated LiCl salts through an oven-dried Celite pad under Argon.

  • Purification: Remove the THF under reduced pressure. Purify the crude liquid via fractional distillation under high vacuum. The product distills as a clear liquid. Causality: Silica gel chromatography cannot be used, as the silanol (Si–OH) groups will irreversibly bind and hydrolyze the P–Cl bond.

  • NMR Sample Preparation: Inside an argon-filled glovebox, transfer 15 mg of the purified product into a J-Young NMR tube. Dissolve in 0.5 mL of anhydrous, degassed C₆D₆. Seal the tube tightly before removing it from the glovebox for acquisition.

Visualizations of Workflows and Mechanisms

The following diagrams map the logical flow of the synthesis and the electronic parameters governing the molecule's spectroscopic behavior.

Workflow N1 Lithiation of 4-Bromoanisole (-78°C, THF, n-BuLi) N2 Electrophilic Phosphinylation (Add Cl2PN(CH3)2) N1->N2 1 hour N3 4-Methoxyphenyl(dimethylamino)chlorophosphine (Crude Mixture) N2->N3 Warm to RT N4 Fractional Vacuum Distillation (Isolate pure liquid) N3->N4 Remove solvent N5 Glovebox Aliquoting (Exclude O2 / H2O) N4->N5 Purified Product N6 NMR Acquisition (C6D6, J-Young Tube) N5->N6 CDCl3/C6D6

Fig 1. Anaerobic synthetic workflow and NMR sample preparation for the chlorophosphine.

SubstituentEffects P_center Phosphorus(III) Nucleus δ ~138 ppm Cl_group Chloro Ligand (-Cl) σ-withdrawal (Deshielding) Cl_group->P_center Inductive NMe2_group Dimethylamino (-NMe2) n→σ* π-donation (Shielding) NMe2_group->P_center Mesomeric Ar_group 4-Methoxyphenyl π-conjugation (Mild Shielding) Ar_group->P_center Electronic

Fig 2. Electronic contributions of substituents dictating the 31P NMR chemical shift.

References

  • Allman, T., Goel, R. G., & Beauchamp, A. L. (1986). Phosphorus-31 NMR studies of several phosphines in the solid state. ResearchGate. URL:[Link]

  • Wilsily, C. R., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. URL:[Link]

  • Cowley, A. H., Dewar, M. J. S., & Jackson, W. R. (1968). Restricted rotation around phosphorus-nitrogen bonds. Journal of the American Chemical Society. URL:[Link]

  • Mader, S., et al. (2020). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. URL:[Link]

Exploratory

An In-Depth Technical Guide to 4-Methoxyphenyl(dimethylamino)chlorophosphine: IUPAC Nomenclature, Synthesis, and Ligand Applications

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter the need for highly tunable, electrophilic P(III) building blocks. Among these, 4-Methoxyphenyl(dimethylamino)chloropho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter the need for highly tunable, electrophilic P(III) building blocks. Among these, 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) stands out as a critical intermediate in the synthesis of chiral phosphines, phosphoramidites, and specialized cross-coupling ligands used in active pharmaceutical ingredient (API) development.

This whitepaper deconstructs the compound’s IUPAC nomenclature, details its mechanistic utility, and provides field-proven, self-validating synthetic protocols designed for high-yield laboratory execution.

Nomenclature Causality: Decoding the IUPAC Standard

The trivial name "4-Methoxyphenyl(dimethylamino)chlorophosphine" is widely used in cataloging, but it lacks the structural precision required by modern nomenclature frameworks. To derive the Preferred IUPAC Name (PIN), we must analyze the central P(III) atom and its substituents [1].

According to the IUPAC Blue Book (P-67.1), a P(III) atom bonded to one carbon atom and two heteroatoms is classified as a derivative of phosphonous acid (


).
  • Parent Structure : Attaching the 4-methoxyphenyl group yields (4-methoxyphenyl)phosphonous acid.

  • Amide Substitution : Replacing one hydroxyl group with a dimethylamino group (

    
    ) converts the parent to a phosphonamidous acid.
    
  • Halide Substitution : Replacing the remaining hydroxyl group with a chlorine atom yields the final acid halide.

Therefore, the exact IUPAC name is:


-dimethyl-

-(4-methoxyphenyl)phosphonamidous chloride

Alternatively, under substitutive nomenclature (treating the molecule as an amine derivative), it is classified as 1-chloro-


-dimethyl-1-(4-methoxyphenyl)phosphanamine  [2].

ReactivityMap Center 4-Methoxyphenyl(dimethylamino) chlorophosphine Anisyl 4-Methoxyphenyl Group (Electron Donating) Center->Anisyl Modulates P-center Amine Dimethylamino Group (Acid-Cleavable) Center->Amine Directs stereochemistry Chloro Chloro Group (Primary Leaving Group) Center->Chloro Nucleophilic substitution

Fig 1. Structural deconstruction and reactivity map of 4-Methoxyphenyl(dimethylamino)chlorophosphine.

Strategic Utility in Drug Development & Catalysis

The architectural brilliance of


-dimethyl-

-(4-methoxyphenyl)phosphonamidous chloride lies in its orthogonal reactivity. Each functional group serves a distinct mechanistic purpose:
  • The Chloro Group (Primary Electrophile) : The

    
     bond is highly susceptible to nucleophilic attack by Grignard or organolithium reagents. This allows for the rapid installation of a second, distinct carbon-based substituent.
    
  • The Dimethylamino Group (Stereocontrol & Protection) : In the enantiodivergent synthesis of P-chirogenic phosphines (crucial for asymmetric hydrogenation catalysts in drug development), the

    
     bond acts as a temporary protecting group. Treatment with anhydrous 
    
    
    
    cleaves the amine, regenerating a new
    
    
    bond with strict inversion of configuration at the phosphorus center [3].
  • The 4-Methoxyphenyl Group (Electronic Modulator) : The strongly electron-donating methoxy group increases the electron density on the phosphorus atom. When converted into a final phosphine ligand, this heightened nucleophilicity drastically accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [4].

Physicochemical Data & Molecular Parameters

To ensure analytical precision during synthesis and purification, the quantitative parameters of the compound are summarized below.

ParameterValue
IUPAC PIN

-dimethyl-

-(4-methoxyphenyl)phosphonamidous chloride
CAS Registry Number 156814-16-3
Molecular Formula

Molecular Weight 217.63 g/mol
Physical State Moisture-sensitive, viscous liquid/oil
Handling Requirement Strict Schlenk line / Glovebox techniques (Argon/Nitrogen)

NMR Expected Shift

+135 to +140 ppm (

)

Field-Proven Synthetic Protocols

In my experience designing organophosphorus workflows, the primary failure point is moisture contamination leading to phosphinic acid byproducts. The following two-step protocol is designed as a self-validating system , utilizing volatile byproducts to drive the reaction to completion while simplifying purification.

Protocol 1: Synthesis of the Precursor (4-Methoxyphenylphosphonous dichloride)

Causality : Phosphorus trichloride (


) is a weak electrophile. To achieve electrophilic aromatic substitution on anisole, a Lewis acid (

) is required to generate the highly reactive

intermediate. The methoxy group directs the substitution to the para position due to steric hindrance at the ortho position.
  • Setup : Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagents : Combine Anisole (1.0 eq), anhydrous

    
     (3.0 eq), and catalytic 
    
    
    
    (0.05 eq).
  • Reaction : Reflux the mixture under nitrogen for 48-72 hours.

  • Validation : Monitor via

    
     NMR. The disappearance of the 
    
    
    
    peak (+219 ppm) and the emergence of a new peak at
    
    
    +162 ppm confirms the formation of the dichloride.
  • Purification : Remove excess

    
     under reduced pressure, followed by fractional vacuum distillation to isolate the pure 4-methoxyphenylphosphonous dichloride [1].
    
Protocol 2: Controlled Amination to the Target Compound

Causality : Reacting the dichloride with dimethylamine gas (


) generates dimethylammonium chloride salts, which form thick, unmanageable slurries that trap the product. Instead, we use 

-dimethyltrimethylsilylamine (

). This generates trimethylsilyl chloride (

) as a byproduct. Because

is a highly volatile liquid (bp 57 °C), it is easily removed in vacuo, driving the reaction to 100% conversion via Le Chatelier's principle without the need for filtration [2].
  • Setup : In a glovebox, dissolve 4-methoxyphenylphosphonous dichloride (1.0 eq) in anhydrous dichloromethane (DCM). Transfer to a Schlenk flask.

  • Reaction : Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add exactly 1.0 eq of

    
    .
    
  • Maturation : Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Isolation : Apply a vacuum (0.1 mmHg) to the flask. The collection of the theoretical volume of

    
     and DCM in the cold trap self-validates that the amination is complete.
    
  • Verification : A

    
     NMR of the resulting oil will show a clean shift to 
    
    
    
    +135 ppm, confirming the successful synthesis of
    
    
    -dimethyl-
    
    
    -(4-methoxyphenyl)phosphonamidous chloride.

SyntheticWorkflow A Anisole + PCl3 B Friedel-Crafts Reaction (SnCl4 catalyst, Reflux) A->B C 4-Methoxyphenylphosphonous dichloride B->C D Nucleophilic Substitution (Me2NSiMe3, -78°C) C->D E 4-Methoxyphenyl(dimethylamino) chlorophosphine D->E

Fig 2. Step-by-step synthetic workflow for 4-Methoxyphenyl(dimethylamino)chlorophosphine.

References

  • Engel, R., & Cohen, J. I. (2010). Synthesis of Carbon-Phosphorus Bonds, Second Edition. CRC Press. [Link]

  • ChemSynthesis Database. P-(4-methoxyphenyl)-N,N-dimethylphosphonamidous chloride (156814-16-3). [Link]

  • Jugé, S., et al. (2010). Enantiodivergent synthesis of P-chirogenic phosphines. Comptes Rendus de l'Académie des Sciences.[Link]

  • Guzaev, A. P., et al. (2003). Solid-Phase Chemical Synthesis of Phosphonoacetate and Thiophosphonoacetate Oligodeoxynucleotides. ACS Publications.[Link]

Foundational

The Stability, Degradation Kinetics, and Storage Protocols of Chlorophosphine Reagents

Introduction Chlorophosphines, such as diphenylchlorophosphine (Ph₂PCl) and bis(diisopropylamino)chlorophosphine, are indispensable electrophilic reagents in organophosphorus chemistry. They are heavily utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorophosphines, such as diphenylchlorophosphine (Ph₂PCl) and bis(diisopropylamino)chlorophosphine, are indispensable electrophilic reagents in organophosphorus chemistry. They are heavily utilized in the synthesis of phosphoramidites, chiral ligands, and oligonucleotide precursors[1][2]. However, the highly polarized P–Cl bond and the presence of a lone electron pair on the P(III) center render these compounds exceptionally susceptible to nucleophilic attack and oxidative degradation[1].

As a Senior Application Scientist, I have observed that the majority of failed phosphitylation reactions stem from compromised chlorophosphine reagents. Visual inspection is inadequate, as these liquids often remain clear even when significantly degraded. This whitepaper elucidates the mechanistic causality of their degradation, outlines rigorous storage protocols, and provides a self-validating analytical workflow to ensure reagent integrity before deployment.

Mechanisms of Degradation

The degradation of chlorophosphines is driven by two primary environmental factors: moisture and oxygen. Understanding the causality behind these pathways is critical for designing effective storage systems.

  • Hydrolysis and Autocatalysis : Chlorophosphines react violently and exothermically with trace moisture[3][4]. The nucleophilic attack of water on the phosphorus center displaces the chloride ion, rapidly hydrolyzing the reagent to form phosphinic acids or phosphine oxides while liberating hydrogen chloride (HCl) gas[1]. The generation of HCl is the most critical failure point; it acts as a potent autocatalytic agent. The acidic protons protonate the phosphorus center or reaction intermediates, increasing electrophilicity and exponentially accelerating further P–Cl bond cleavage.

  • Oxidation : The P(III) center is highly prone to oxidation by atmospheric oxygen. Radical insertion or direct oxidation rapidly converts the chlorophosphine to the corresponding phosphinic chloride or phosphine oxide[1][5].

Degradation CP Chlorophosphine (P-Cl Bond) Hydrolysis Hydrolysis (Nucleophilic Attack) CP->Hydrolysis Oxidation Oxidation (Radical/Insertion) CP->Oxidation H2O Moisture (H2O) H2O->Hydrolysis O2 Oxygen (O2) O2->Oxidation PhosOxide Phosphine Oxides / Phosphinic Acids Hydrolysis->PhosOxide HCl Hydrogen Chloride (HCl Gas) Hydrolysis->HCl Oxidation->PhosOxide HCl->Hydrolysis Autocatalysis

Logical relationship of chlorophosphine degradation pathways and HCl autocatalysis.

Quantitative Stability Data

To illustrate the profound impact of environmental conditions on reagent viability, the following table summarizes the quantitative stability profile of standard dialkyl/diaryl chlorophosphines based on empirical laboratory observations and chemical principles.

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifePrimary Degradants
Optimal Argon (<5 ppm H₂O/O₂)-20 °C> 12 MonthsNone detectable
Standard Nitrogen (<5 ppm H₂O/O₂)20 °C3 to 6 MonthsTrace Phosphine Oxides
Compromised Seal Ambient Air20 °C< 24 HoursPhosphinic Acids, HCl
Aqueous Exposure N/A20 °CInstantaneousComplete Hydrolysis

Best Practices for Storage and Handling

To mitigate the degradation pathways outlined above, strict adherence to Schlenk and glovebox techniques is mandatory.

  • Inert Atmosphere : Reagents must be stored under dry nitrogen or argon containing less than 5 ppm of moisture and oxygen[4]. Argon is preferred for long-term storage as it is denser than air and provides a superior protective blanket over the liquid reagent.

  • Temperature Control : Long-term storage should be conducted at -20 °C to suppress thermal degradation and minimize vapor pressure. Crucial Causality Step: Reagents must be allowed to warm completely to room temperature before opening. Opening a cold vessel causes immediate condensation of atmospheric moisture into the reagent, initiating the HCl autocatalytic cycle.

  • Container Integrity : Store in corrosion-resistant containers with resistant inner linings (e.g., PTFE-lined septa)[4]. Repeated puncturing of septa compromises the seal; thus, aliquoting the bulk reagent into single-use ampoules inside a glovebox is highly recommended.

Experimental Protocol: Handling and Quality Control via ³¹P NMR

Because visual inspection cannot reliably detect partial degradation, ³¹P NMR is the gold standard for quality control[5]. The following self-validating protocol ensures that only high-purity reagents enter your synthetic pipeline, preventing downstream failure.

Step-by-Step Methodology:

  • Glassware Preparation : Bake NMR tubes, gas-tight Hamilton syringes, and Schlenk flasks at 120 °C for a minimum of 4 hours. Cool the equipment under a dynamic vacuum on a Schlenk line to remove adsorbed surface moisture.

  • Inert Gas Purging : Cycle the Schlenk line three times (vacuum to 0.1 mbar, backfill with high-purity argon) to establish a strictly anhydrous environment.

  • Sampling : Using the baked, argon-flushed gas-tight syringe, pierce the PTFE septum of the chlorophosphine bottle and extract exactly 50 µL of the reagent.

  • Solvent Addition : Transfer the aliquot into a prepared NMR tube containing 0.5 mL of anhydrous, thoroughly degassed CDCl₃ or C₆D₆. This step must be performed under a continuous argon stream or inside a glovebox.

  • Sealing : Immediately cap the NMR tube with a fresh PTFE septum and wrap the junction tightly with Parafilm to prevent air ingress during transit to the spectrometer.

  • Data Acquisition & Analysis : Acquire a proton-decoupled ³¹P NMR spectrum. For intact diphenylchlorophosphine, a sharp singlet is observed at approximately +81 ppm. If degradation has occurred, a shifted peak (e.g., ~+25 ppm for diphenylphosphine oxide) will be visible. If purity is <95%, the batch must be redistilled under vacuum or discarded.

Workflow Prep 1. Glassware Prep (Bake at 120°C) Purge 2. Schlenk Line (Vacuum/Argon Cycles) Prep->Purge Sample 3. Syringe Transfer (50 µL Reagent) Purge->Sample Solvent 4. Add Anhydrous CDCl3 or C6D6 Sample->Solvent NMR 5. 31P NMR Acquisition Solvent->NMR Decision Purity > 95%? NMR->Decision Pass Proceed with Synthesis Decision->Pass Yes Fail Discard or Redistill Decision->Fail No

Step-by-step workflow for the handling and 31P NMR quality control of chlorophosphines.

Conclusion

The successful utilization of chlorophosphines hinges entirely on meticulous environmental control. By understanding the autocatalytic nature of their hydrolysis and implementing rigorous Schlenk-line and NMR-validation protocols, researchers can eliminate a major variable in organophosphorus synthesis and ensure reproducible, high-yield reactions.

References

  • Title : Safety Data Sheet: Bis(diisopropylamino)chlorophosphine | Source : Canbipharm / Sigma-Aldrich | URL :3

  • Title : Chlorodiphenylphosphine | Source : Wikipedia | URL : 1

  • Title : Safety Data Sheet: P3632 | Source : Ereztech LLC | URL :4

  • Title : Phosphorus compounds formed by the oxidation and hydrolysis of 1 a | Source : ResearchGate | URL : 5

  • Title : Organophosphorus Chemistry | Source : Ethernet.edu.et | URL : 2

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine in the Synthesis of Arylphosphonate Oligonucleotides

Executive Summary The development of therapeutic oligonucleotides (such as ASOs and siRNAs) relies heavily on backbone modifications to overcome the inherent limitations of natural phosphodiester (PO) linkages, namely po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutic oligonucleotides (such as ASOs and siRNAs) relies heavily on backbone modifications to overcome the inherent limitations of natural phosphodiester (PO) linkages, namely poor nuclease stability and low membrane permeability. While phosphorothioate (PS) linkages are the clinical standard, they introduce chirality and polyanionic charge-related toxicities.

4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) is a specialized phosphitylating reagent used to synthesize arylphosphonate internucleotide linkages. By replacing a non-bridging oxygen with a direct phosphorus-carbon (P-C) bond, this reagent generates an uncharged, highly lipophilic, and nuclease-resistant backbone[1]. This application note details the mechanistic rationale, monomer synthesis, and automated Solid-Phase Oligonucleotide Synthesis (SPOS) protocols required to successfully incorporate this modification.

Mechanistic Insights: The Chemistry of the Arylphosphonate Backbone

The design of 4-methoxyphenyl(dimethylamino)chlorophosphine is highly optimized for oligonucleotide chemistry. Every functional group on the phosphorus center serves a specific mechanistic purpose:

  • The 4-Methoxyphenyl Group (P-C Bond Formation): Unlike standard phosphoramidites that form P-O-C bonds, this reagent establishes a direct P-C bond. The methoxy group at the para position is strongly electron-donating. This electronic effect stabilizes the phosphorus center during synthesis and modulates the hydration shell of the final oligonucleotide, increasing overall lipophilicity[2].

  • The Dimethylamino Leaving Group: Standard cyanoethyl phosphoramidites utilize a bulky diisopropylamino leaving group to prevent premature activation. However, because the phosphorus atom in this reagent is already bonded to a bulky aryl ring, a diisopropylamino group would render the center too sterically hindered for efficient coupling. The smaller dimethylamino group is strategically chosen to restore reactivity during the tetrazole-mediated coupling step[3].

  • The Chlorophosphine Moiety: The highly reactive P-Cl bond allows for rapid, quantitative phosphitylation of the nucleoside 3'-OH in the presence of a non-nucleophilic base[3].

Monomer_Synthesis Nuc 5'-O-DMT-Nucleoside (3'-OH) Prod Nucleoside 3'-O- (4-methoxyphenyl)phosphonamidite Nuc->Prod Phosphitylation Reagent 4-Methoxyphenyl(dimethylamino) chlorophosphine Reagent->Prod Base DIPEA Base (Acid Scavenger) Base->Prod

Caption: Synthesis of the nucleoside 3'-O-(4-methoxyphenyl)phosphonamidite monomer.

Quantitative Data: Physicochemical Impact of the Modification

The introduction of an arylphosphonate linkage fundamentally alters the biophysical properties of the oligonucleotide. Table 1 summarizes the causality behind these shifts compared to standard linkages.

Table 1: Comparative Physicochemical Properties of Internucleotide Linkages

PropertyPhosphodiester (PO)Phosphorothioate (PS)4-Methoxyphenyl Phosphonate
Backbone Charge (pH 7.4) -1-1Neutral
Nuclease Half-Life (10% FBS) < 1 hour~12-24 hours> 48 hours (Fully Resistant)
Relative Lipophilicity LowModerateVery High
ΔTm per modification (°C) Standard (0.0)-0.5 to -1.0-1.5 to -2.5
  • Causality of Nuclease Resistance: Exonucleases require the anionic phosphate for active-site coordination (typically via Mg²⁺). The neutral, sterically bulky arylphosphonate evades active-site recognition entirely, providing absolute resistance to nucleolytic cleavage[1].

  • Causality of Thermal Stability (ΔTm): The steric bulk of the 4-methoxyphenyl group restricts the conformational flexibility of the backbone, causing a slight structural distortion in the A-form RNA or B-form DNA duplex[4]. Consequently, this modification is best utilized in chimeric designs (e.g., gapmers or terminal caps) rather than fully modified sequences.

Protocol 1: Synthesis of the Phosphonamidite Monomer

This self-validating protocol describes the conversion of a 5'-O-DMT-protected nucleoside into its corresponding 3'-O-(4-methoxyphenyl)phosphonamidite.

Step-by-Step Methodology:
  • Preparation: Co-evaporate the 5'-O-DMT-protected nucleoside (1.0 eq) with anhydrous pyridine three times to remove trace water. Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Causality: DIPEA is chosen over triethylamine because it is more sterically hindered and less nucleophilic. It effectively neutralizes the HCl generated during phosphitylation without attacking the chlorophosphine. Neutralizing HCl is critical; otherwise, the localized acidic environment will prematurely cleave the acid-sensitive 5'-O-DMT protecting group[3].

  • Phosphitylation: Cool the reaction mixture to 0°C. Dropwise add 4-Methoxyphenyl(dimethylamino)chlorophosphine (1.2 eq).

    • Causality: The reaction is highly exothermic. Cooling minimizes the formation of 3'-3' dinucleoside side products.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc:Et₃N 45:45:10).

  • Quenching: Add anhydrous methanol (0.1 eq) to deactivate any unreacted chlorophosphine.

  • Purification: Purify the crude mixture via silica gel chromatography.

    • Causality: The eluent must contain 1% triethylamine. The basic environment prevents the degradation of the acid-sensitive phosphonamidite on the slightly acidic silica column.

Validation Checkpoint: Analyze the purified product via ³¹P NMR. A single peak in the region of 120–130 ppm confirms the successful formation of the P(III) phosphonamidite. The absence of peaks around 10–30 ppm confirms no premature oxidation to P(V) has occurred.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis (SPOS)

Incorporating the bulky arylphosphonamidite requires specific adjustments to the standard SPOS cycle.

SPOS_Workflow A 1. Detritylation (3% TCA in DCM) B 2. Coupling (4-Methoxyphenyl Phosphonamidite + ETT Activator) A->B 5'-OH generated C P(III) Arylphosphonite Intermediate B->C - HNMe2 D 3. Capping (Ac2O / NMI) C->D E 4. Oxidation / Sulfurization (I2/H2O or S-Transfer Reagent) D->E F P(V) Arylphosphonate Linkage E->F F->A Next Cycle

Caption: Workflow of SPOS using 4-Methoxyphenyl(dimethylamino)chlorophosphine.

Step-by-Step Methodology:
  • Detritylation: Treat the solid support with 3% Trichloroacetic acid (TCA) in DCM to expose the 5'-OH group.

  • Coupling: Deliver the synthesized phosphonamidite (0.1 M in anhydrous acetonitrile) and 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M) to the column. Extend the coupling time to 10 minutes.

    • Causality: ETT (pKa ~ 4.28) is more acidic than standard 1H-tetrazole (pKa ~ 4.89). The higher acidity is required to rapidly protonate the dimethylamino leaving group, facilitating its departure and accelerating the nucleophilic attack by the 5'-OH despite the steric bulk of the aryl group[3].

  • Capping: Flush with Acetic Anhydride and N-methylimidazole (NMI) to cap unreacted 5'-OH groups, preventing the formation of (n-1) deletion sequences.

  • Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water to convert the unstable P(III) arylphosphonite intermediate into the stable P(V) arylphosphonate linkage.

  • Cleavage and Deprotection: Incubate the solid support in concentrated aqueous ammonia at 55°C for 16 hours.

    • Causality: The P-C bond of the arylphosphonate is completely stable to basic conditions, allowing standard deprotection protocols to be used without linkage cleavage[5].

Validation Checkpoint: Monitor the trityl cation release at 498 nm during the detritylation step. A consistent UV absorbance area across cycles validates that the coupling efficiency of the bulky arylphosphonamidite matches that of standard phosphoramidites (>98%).

References

1.[1] Pentavalent synthesis of oligonucleotides containing stereospecific alkylphosphonates and arylphosphonates. Google Patents (WO1994000473A2). URL: 2.[4] Pharmaceutical Aspects of Oligonucleotides. ResearchGate. URL:[Link] 3.[2] H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. URL:[Link] 4.[5] Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. PubMed Central (PMC). URL:[Link] 5.[3] Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. Nucleic Acids Research (Oxford Academic). URL:[Link]

Sources

Application

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine in Solid-Phase Oligonucleotide Synthesis

Executive Summary The development of advanced nucleic acid therapeutics relies heavily on backbone modifications to enhance stability, cellular uptake, and target affinity. 4-Methoxyphenyl(dimethylamino)chlorophosphine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced nucleic acid therapeutics relies heavily on backbone modifications to enhance stability, cellular uptake, and target affinity. 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3) [1] is a specialized phosphitylating agent utilized to introduce a neutral, aryl-substituted phosphonate linkage into oligonucleotides. By acting as a precursor for nucleoside-3'-O-phosphonamidite monomers, this reagent enables the solid-phase synthesis (SPOS) of 4-methoxyphenylphosphonate-modified sequences. This guide details the chemical rationale, step-by-step synthetic protocols, and self-validating quality control measures required to successfully deploy this reagent in a laboratory setting.

Chemical Rationale for Aryl-Phosphonate Backbones

Standard phosphodiester backbones are highly susceptible to exonuclease and endonuclease degradation. Furthermore, their polyanionic nature creates electrostatic repulsion against the hydrophobic lipid bilayer of cell membranes, limiting passive cellular uptake[2].

Introducing a 4-methoxyphenylphosphonate linkage resolves these challenges through two primary mechanisms:

  • Charge Neutralization: Replacing the negatively charged non-bridging oxygen with a neutral 4-methoxyphenyl group eliminates localized negative charge, increasing the lipophilicity of the oligonucleotide and enhancing its therapeutic index[2].

  • Steric and Electronic Stabilization: The electron-donating methoxy group stabilizes the phosphorus(V) center, while the bulky aryl ring provides steric shielding against nucleolytic enzymes[3].

Unlike standard phosphoramidites that utilize a diisopropylamino leaving group, this reagent features a dimethylamino group. The reduced steric bulk of the dimethylamino moiety accelerates the coupling kinetics during solid-phase synthesis, though it necessitates stricter anhydrous handling to prevent premature hydrolysis.

Reagent Profile & Quantitative Data

The physical and chemical properties of the phosphitylating agent dictate the handling conditions and stoichiometric calculations for monomer synthesis.

PropertyValue / SpecificationCausality / Impact on Synthesis
Chemical Name 4-Methoxyphenyl(dimethylamino)chlorophosphineActive phosphitylating agent for 3'-OH groups.
CAS Number 156814-16-3[1]Unique identifier for procurement and safety tracking.
Molecular Formula C9H13ClNOPDetermines stoichiometric mass calculations.
Molecular Weight 217.63 g/mol [1]Used to calculate molar equivalents (typically 1.2 - 1.5 eq).
Precursor Bis(dimethylamino)-4-methoxyphenyl phosphineSynthesized via reaction with PCl₃ (99% yield)[4].
Reactivity Highly Moisture-SensitiveRequires Schlenk line techniques and anhydrous solvents.

Synthetic Logic and Workflow

The synthesis of modified oligonucleotides using this reagent is a two-phase process. First, the chlorophosphine is reacted with a 5'-protected nucleoside in solution to generate the active monomer. Second, this monomer is integrated into the automated solid-phase synthesis cycle.

Workflow N1 5'-DMT-Nucleoside (Starting Material) N2 Phosphitylation (CAS 156814-16-3 + DIPEA) N1->N2 N3 Nucleoside-3'-O-Phosphonamidite (Active Monomer) N2->N3 31P NMR QC: ~120 ppm N4 Solid-Phase Coupling (Activator: 1H-Tetrazole) N3->N4 Add to solid support N5 Dinucleoside Phosphonite (P^III Intermediate) N4->N5 N6 Oxidation (I2 / Pyridine / H2O) N5->N6 N7 4-Methoxyphenylphosphonate Oligonucleotide (P^V) N6->N7 Cleavage & Deprotection

Workflow for synthesizing 4-methoxyphenylphosphonate oligonucleotides.

Detailed Experimental Protocols

Protocol A: Synthesis of the Phosphonamidite Monomer (Solution Phase)

This protocol converts the commercially available 5'-DMT-nucleoside into the reactive monomer required for SPOS.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5'-DMT-nucleoside in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: DCM is non-nucleophilic and provides excellent solubility for DMT-protected nucleosides. Argon prevents the hydrolysis of the P-Cl bond.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution and cool the reaction flask to 0 °C in an ice bath.

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Its steric hindrance prevents it from acting as a competing nucleophile. Cooling to 0 °C controls the exothermic reaction and minimizes the formation of 3'-3' dinucleoside impurities.

  • Phosphitylation: Dropwise, add 1.3 equivalents of 4-Methoxyphenyl(dimethylamino)chlorophosphine[1]. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching & Extraction: Quench the reaction with anhydrous methanol (0.5 mL) to consume unreacted chlorophosphine. Dilute with DCM and wash twice with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash removes DIPEA-HCl salts while maintaining a slightly alkaline environment to protect the acid-labile 5'-DMT group.

  • Self-Validating QC (³¹P NMR): Concentrate the organic layer and analyze a crude aliquot via ³¹P NMR.

    • Validation Standard: The starting chlorophosphine resonates at ~135 ppm. A successful reaction will show a complete shift to two distinct peaks around 120–125 ppm , representing the Rp and Sp diastereomers of the newly formed phosphonamidite.

Protocol B: Solid-Phase Synthesis Cycle

Once the monomer is purified (via silica gel chromatography pre-treated with 1% triethylamine), it is dried and dissolved in anhydrous acetonitrile (0.1 M) for automated synthesis.

StepReagentContact TimeCausality / Rationale
Detritylation 3% Trichloroacetic acid (TCA) in DCM2 x 1 minCleaves the 5'-DMT group, exposing a reactive 5'-OH for the next coupling step.
Coupling 0.1 M Monomer + 0.25 M 5-Benzylthio-1H-tetrazole (BTT)3 - 5 minBTT protonates the dimethylamino group, turning it into an excellent leaving group. The 5'-OH attacks the P(III) center, forming a phosphonite linkage.
Capping Ac₂O / N-Methylimidazole (NMI) / Pyridine2 minAcetylates any unreacted 5'-OH groups. This prevents the formation of deletion sequences (n-1 mutations) that are difficult to purify later.
Oxidation 0.02 M I₂ in THF / Pyridine / H₂O3 minOxidizes the unstable P(III) phosphonite intermediate into the stable P(V) 4-methoxyphenylphosphonate linkage[3].

Analytical Considerations & Troubleshooting

  • Stereochemical Complexity: Because the phosphorus atom in the 4-methoxyphenylphosphonate linkage is bonded to four different groups (the 5'-oxygen, the 3'-oxygen, the double-bonded oxygen, and the aryl ring), it is a chiral center. Each coupling introduces a mixture of Rp and Sp diastereomers. For an oligonucleotide with n modified linkages,

    
     diastereomers will be generated. This will result in a broadened peak during RP-HPLC purification.
    
  • Moisture Sensitivity: If coupling yields drop significantly, the most likely culprit is moisture in the acetonitrile lines. The dimethylamino leaving group is highly reactive; trace water will rapidly hydrolyze the monomer into an unreactive 4-methoxyphenylphosphonous acid derivative. Ensure all solvents are maintained over activated 3Å molecular sieves.

  • Cleavage and Deprotection: The neutral phosphonate backbone is stable to standard basic deprotection conditions (e.g., concentrated aqueous ammonia at 55 °C for 16 hours). However, because the backbone is less polar than a standard phosphodiester, the final oligonucleotide may require a higher percentage of organic modifier (e.g., acetonitrile) during RP-HPLC elution.

References

  • Title: 156814-16-3 | 4-Methoxyphenyl(dimethylamino)
  • Title: Evaluation of Phosphorus and Non-Phosphorus Neutral Oligonucleotide Backbones for Enhancing Therapeutic Index of Gapmer Antisense Oligonucleotides Source: ResearchGate URL
  • Title: Selective Esterification of Phosphonic Acids Source: PMC / NIH URL
  • Title: bis(dimethylamino)

Sources

Method

Application Note: Chlorophosphines as Versatile Electrophilic P-Transfer Reagents in Advanced Organic Synthesis

Executive Summary Chlorophosphines ( , ) are indispensable building blocks in modern synthetic and organometallic chemistry. Characterized by a highly electrophilic phosphorus center—driven by the inductive electron-with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophosphines (


, 

) are indispensable building blocks in modern synthetic and organometallic chemistry. Characterized by a highly electrophilic phosphorus center—driven by the inductive electron-withdrawing effect and polarizability of the P–Cl bond—these reagents enable the rapid, modular construction of P–C, P–O, and P–N bonds. This application note provides validated protocols and mechanistic rationales for three critical workflows: the synthesis of bulky triarylphosphine ligands for cross-coupling, the preparation of nucleoside phosphoramidites for oligonucleotide assembly, and the synthesis of diphenylphosphinic acid esters.

Mechanistic Principles & Causality

The reactivity of chlorophosphines is governed by the susceptibility of the P(III) center to nucleophilic attack.

  • Carbon Nucleophiles : Organolithium or Grignard reagents attack the P center, displacing the chloride leaving group to form tertiary phosphines. Strict thermal control is required to prevent exothermic homocoupling or poly-substitution.

  • Heteroatom Nucleophiles : Alcohols and amines react rapidly with chlorophosphines. Because these reactions generate stoichiometric hydrochloric acid (HCl), a non-nucleophilic base (e.g., triethylamine, DIPEA) is strictly required. Failure to scavenge HCl leads to acid-catalyzed side reactions, such as the cleavage of the newly formed P–O/P–N bonds or the racemization of chiral phosphorus centers via pentacoordinate intermediates[1].

  • Stereochemical Control : For asymmetric synthesis, complexing the chlorophosphine with a borane (

    
    ) protecting group locks the lone pair, preventing inversion and allowing for the highly stereoselective synthesis of P-chirogenic organophosphorus compounds[2].
    

Experimental Protocols & Workflows

Protocol A: Synthesis of Triarylphosphine Ligands via Grignard Addition

Context : Triarylphosphines are ubiquitous ligands in palladium-catalyzed cross-coupling reactions. Synthesizing asymmetric variants, such as (p-bromophenyl)diphenylphosphine, requires careful transmetalation.

Step-by-Step Methodology :

  • Grignard Preparation : In a flame-dried, nitrogen-purged 1-L flask, combine magnesium turnings (0.38 mol) and a crystal of iodine. Add a solution of p-dibromobenzene (0.38 mol) in 500 mL of anhydrous ether in a single portion. Stir at room temperature for 1.5 hours[3].

  • Thermal Regulation : Cool the reaction mixture to -7 °C using an ice-sodium chloride bath. Causality: Strict temperature control is critical; the highly exothermic nature of the P–Cl substitution can lead to localized boiling, promoting the formation of homocoupled byproducts.

  • Electrophilic Quench : Add a solution of chlorodiphenylphosphine (0.33 mol) in 100 mL of dry ether dropwise at a rate that ensures the internal temperature does not exceed +10 °C (approx. 1.25 hours)[3].

  • Maturation & Workup : Remove the cooling bath and stir for 1.5 hours. Recool the flask and slowly add 150 mL of cold, saturated aqueous

    
    . Causality: 
    
    
    
    provides a mild proton source to quench unreacted Grignard reagent without hydrolyzing the newly formed tertiary phosphine.
  • Isolation : Decant the ether, extract the aqueous layer with benzene, and evaporate the combined organics. Distill the residue under reduced pressure (180–185 °C at

    
     mm Hg). The product crystallizes upon cooling to yield 73–77% of pure ligand[3].
    

G A p-Dibromobenzene + Mg Turnings B Grignard Reagent (p-Bromophenyl)MgBr A->B Ether, RT, 1.5h C Ph2PCl Addition (T < +10°C) B->C Dropwise, -7°C D Aqueous NH4Cl Quench C->D Stir 1.5h, RT E Pure Triarylphosphine Ligand D->E Distill & Crystallize

Workflow for synthesizing (p-bromophenyl)diphenylphosphine via Grignard addition.

Protocol B: Phosphoramidite Synthesis for Oligonucleotide Assembly

Context : Solid-phase automated synthesis of oligonucleotide derivatives relies entirely on the stability and reactivity of nucleoside phosphoramidites[4].

Step-by-Step Methodology :

  • Preparation : Dissolve the 5'-O-DMT-protected nucleoside (1.0 equiv) in anhydrous dichloromethane (

    
    ) under an argon atmosphere.
    
  • Phosphitylation : Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equiv) dropwise. Causality: The bulky diisopropylamino groups prevent unwanted side reactions at the P(III) center during long-term storage, while DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct[4].

  • Reaction : Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup : Quench the reaction with anhydrous methanol (0.5 mL) to consume excess chlorophosphine. Dilute with

    
     and wash with 5% aqueous 
    
    
    
    to remove amine hydrochloride salts. Dry the organic layer over
    
    
    and concentrate under membrane vacuum[4].
  • Validation : Analyze via

    
     NMR; the presence of two diastereomeric peaks at ~+149 ppm confirms successful phosphitylation.
    

G N1 5'-O-DMT Nucleoside I1 Phosphitylated Intermediate N1->I1 R1 Phosphitylating Agent (Chlorophosphine) R1->I1 Nucleophilic Attack B1 DIPEA (Base) B1->I1 HCl Scavenging P1 Nucleoside Phosphoramidite I1->P1 Workup & Isolation

Phosphitylation pathway for the synthesis of nucleoside phosphoramidites.

Protocol C: Synthesis of Diphenylphosphinic Acid Esters

Context : Phosphinic acid esters are crucial substrates for nucleophilic substitution reactions and provide access to many useful compounds in organophosphorus chemistry[5].

Step-by-Step Methodology :

  • Phosphinite Formation : In a flame-dried, argon-purged three-necked flask, dissolve chlorodiphenylphosphine (28 mmol) in 60 mL of diethyl ether. Place the flask in a cold water bath[5].

  • Nucleophilic Attack : Add a mixture of the target alcohol (e.g., sec-butanol or cyclohexanol, 28 mmol) and triethylamine (28 mmol) dropwise[5]. Causality: Triethylamine is essential to precipitate HCl as a salt; free HCl would rapidly cleave the delicate P–O bond of the intermediate phosphinite.

  • Filtration : Stir the mixture at room temperature for 2 hours. Filter the precipitated triethylamine hydrochloride salt under strict exclusion of oxygen and moisture[5].

  • Oxidation : Recool the filtrate to 0 °C and add 20 mL of 30%

    
     dropwise[5]. Causality: P(III) phosphinites are highly prone to spontaneous, uncontrolled air oxidation. Controlled, in situ oxidation with 
    
    
    
    ensures quantitative conversion to the stable P(V) phosphinate ester.
  • Isolation : Separate the organic layer, wash with brine, dry, and evaporate to yield the diphenylphosphinic acid ester (Yield: ~49%)[5].

G PCl Ph2PCl Phosphinite Phosphinite Ph2P(OR) (Oxidation Sensitive) PCl->Phosphinite Ether ROH Alcohol (R-OH) ROH->Phosphinite Base Triethylamine Base->Phosphinite Precipitates HCl Product Diphenylphosphinic Acid Ester Phosphinite->Product In situ Oxidation Oxidant 30% H2O2 (0°C) Oxidant->Product

Reaction logic for the synthesis and in situ oxidation of diphenylphosphinic acid esters.

Quantitative Data & Analytical Validation

A self-validating protocol requires rigorous analytical checks to ensure the integrity of the phosphorus center. The table below summarizes expected yields and critical


 NMR shifts used to confirm the success of chlorophosphine transformations.
Reaction TypeReagentsProduct ClassTypical Yield

NMR Shift
Key Validation Metric
Grignard Addition

+

Triarylphosphine73–77%-4 to -6 ppmComplete disappearance of P–Cl peak (~+81 ppm)
Phosphitylation

+

Phosphoramidite85–95%+145 to +150 ppmESI-MS

, Diastereomeric peak splitting
Esterification & Oxidation

+

+

Phosphinic Acid Ester45–55%+30 to +34 ppmStrong P=O stretch in IR (~1200 cm⁻¹)
Borane Complexation

+

Chlorophosphine Borane34–93%+110 to +115 ppm

NMR, Chiral HPLC (ee >80-99%)

References

  • Title : Phosphine, (p-bromophenyl)diphenyl Source : Organic Syntheses URL : 3

  • Title : Synthesis of diphenylphosphinic acid esters Source : Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia URL :5

  • Title : Highly Enantiomerically Enriched Chlorophosphine Boranes: Synthesis and Applications as P-Chirogenic Electrophilic Blocks Source : The Journal of Organic Chemistry (ACS Publications) URL :2

  • Title : Phosphoramidite nucleoside analogs Source : US Patent 8084589B2 URL : 4

Sources

Application

Application Note: Synthesis of P-Chiral Phosphonamidites using 4-Methoxyphenyl(dimethylamino)chlorophosphine

Target Audience: Researchers, scientists, and drug development professionals specializing in oligonucleotide therapeutics and synthetic nucleic acid chemistry. Mechanistic Rationale & Reagent Selection The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in oligonucleotide therapeutics and synthetic nucleic acid chemistry.

Mechanistic Rationale & Reagent Selection

The development of advanced antisense oligonucleotides (ASOs) and RNA interference (RNAi) therapeutics heavily relies on modifying the native phosphodiester backbone to enhance in vivo stability. While standard automated DNA synthesis utilizes 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield native linkages, the use of 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3) [1] allows for the installation of a highly stable 4-methoxyphenyl phosphonate internucleotide linkage.

Causality in Chemical Design
  • The 4-Methoxyphenyl Group (P-C Bond): Unlike P-O bonds, the carbon-phosphorus (P-C) bond is entirely resistant to enzymatic cleavage by endogenous nucleases. Furthermore, the electron-donating methoxy group stabilizes the phosphorus center, modulating the hybridization affinity of the resulting modified oligonucleotide[2].

  • The Dimethylamino Leaving Group: Standard phosphoramidites use a diisopropylamino leaving group. The dimethylamino group in this reagent is less sterically hindered, which translates to significantly faster coupling kinetics during solid-phase oligonucleotide synthesis (SPOS)[3]. However, this increased reactivity demands strictly anhydrous conditions during monomer preparation to prevent premature hydrolysis.

CouplingMechanism A Phosphonamidite Monomer C Tetrazolide Intermediate A->C - HNMe2 B 1H-Tetrazole (Activator) B->C E Phosphonite Linkage (P^III) C->E Nucleophilic Attack D 5'-OH of Support-Bound Oligo D->E G 4-Methoxyphenyl Phosphonate Internucleotide Linkage E->G P(III) -> P(V) F Oxidation (I2 / H2O) F->G

Mechanism of solid-phase oligonucleotide coupling using the synthesized phosphonamidite.

Experimental Protocol: Monomer Synthesis

This protocol outlines the synthesis of a 5'-O-DMT-nucleoside-3'-O-(4-methoxyphenyl)(dimethylamino)phosphine monomer. It is designed as a self-validating system , ensuring that intermediate failures are caught before proceeding to automated synthesis.

Materials Required
  • Nucleoside: 5'-O-DMT-protected nucleoside (1.0 eq)

  • Phosphitylating Reagent: 4-Methoxyphenyl(dimethylamino)chlorophosphine (1.2 eq)

  • Base/Scavenger: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Pyridine, Methanol.

Step-by-Step Methodology

Phase 1: Anhydrous Preparation

  • Azeotropic Drying: Dissolve the 5'-O-DMT nucleoside in anhydrous pyridine (5 mL/mmol) and evaporate to dryness under reduced pressure. Repeat this process with anhydrous toluene.

    • Causality: Trace water will rapidly hydrolyze the chlorophosphine reagent into an unreactive H-phosphonate. Azeotropic distillation ensures a strictly anhydrous environment.

  • Solvation: Dissolve the dried nucleoside in anhydrous DCM (10 mL/mmol) under an Argon atmosphere. Add DIPEA (2.5 eq) and cool the reaction flask to 0 °C in an ice bath.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby maximizing the yield of the desired monomer[4].

Phase 2: Phosphitylation 3. Reagent Addition: Add 4-Methoxyphenyl(dimethylamino)chlorophosphine (1.2 eq) dropwise over 10 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses the formation of 3'-3' dinucleoside side products.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1 with 1% TEA).

Phase 3: Quenching and Workup 5. Quench: Once TLC confirms the disappearance of the starting nucleoside, add anhydrous methanol (0.1 mL/mmol) and stir for 5 minutes to neutralize unreacted chlorophosphine. 6. Aqueous Wash: Dilute the mixture with additional DCM and wash rapidly with ice-cold 5% aqueous NaHCO₃, followed by cold brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

Phase 4: Chromatographic Purification 7. Silica Neutralization: Pre-equilibrate the silica gel column with the elution solvent containing 1-2% TEA.

  • Causality: Unmodified silica contains acidic silanol groups (pKa ~ 4.5) that will rapidly cleave the sensitive P-N bond of the product. TEA caps these acidic sites, preventing column-induced degradation.

  • Elution: Purify the crude product using a gradient of Hexane to EtOAc (containing 1% TEA). Pool the product fractions and evaporate to yield a white foam. Store strictly at -20 °C under Argon.

SynthesisWorkflow cluster_0 Phase 1: Preparation N1 5'-O-DMT Nucleoside (Strictly Anhydrous) N2 DIPEA in DCM (Argon Atmosphere, 0 °C) N1->N2 N3 4-Methoxyphenyl(dimethylamino) chlorophosphine N3->N2 Dropwise addition N4 Phosphitylation Reaction (RT, 1-2 Hours) N2->N4 N5 Methanol Quench & Cold NaHCO3 Wash N4->N5 TLC Confirmation N6 Silica Chromatography (Pre-neutralized with 1% TEA) N5->N6 Organic Phase N7 Purified Phosphonamidite (Store at -20 °C) N6->N7 Evaporation

Workflow for the synthesis and purification of phosphonamidites.

Data Presentation & Quality Control

To ensure the trustworthiness of the synthesized monomer before integration into automated SPOS, quantitative validation is mandatory. Table 1 outlines the optimization parameters that govern yield, while Table 2 provides the self-validating analytical benchmarks.

Table 1: Reaction Optimization Parameters
Base / ScavengerEquivalentsSolventTemp ProfileYieldCausality / Observation
TEA 2.5DCMRT65%Faster reaction, but higher risk of side reactions and lower overall yield.
DIPEA 2.5DCM0 °C to RT88% Steric hindrance prevents nucleophilic attack by the base; optimal yield.
Pyridine 5.0THF0 °C45%Incomplete conversion; pyridine is a weaker base and less effective scavenger.
Table 2: Analytical Quality Control (Self-Validation)
Analytical MethodExpected Value / ObservationDiagnostic Significance
TLC (R_f Value) 0.6 - 0.7 (EtOAc/Hexane 1:1 + 1% TEA)Confirms conversion; product runs higher than the starting nucleoside.
³¹P NMR Shift ~130 - 145 ppm (Two closely spaced peaks)Confirms P(III) species. Two peaks indicate the formation of diastereomers at the chiral phosphorus center.
¹H NMR (NMe₂) ~2.6 - 2.8 ppm (Doublet/Multiplet)Confirms the retention of the dimethylamino leaving group.
Failure State (³¹P) ~10 - 20 ppm (d, J ~ 600 Hz)Critical Failure: Indicates moisture contamination and hydrolysis into an unreactive H-phosphonate. Discard batch.

References

  • Mechanistic Foundations of Phosphoramidite Chemistry Title: Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach Source: Zenodo / Beaucage et al. URL:[Link]

  • Protocol Standardization & Base Selection Title: Nucleoside bearing boron clusters and their phosphoramidites – building blocks for modified oligonucleotide synthesis Source: ResearchGate URL:[Link]

  • Application of Phosphinoamidites in Oligonucleotides Title: US Patent 7,067,641 B2 - Phosphinoamidite carboxylates and analogs thereof in the synthesis of oligonucleotides having reduced internucleotide charge Source: Google Patents URL

Sources

Method

4-Methoxyphenyl(dimethylamino)chlorophosphine in the preparation of modified nucleosides

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine in the Preparation of Modified Nucleosides Executive Summary The development of next-generation oligonucleotide therapeutics (such as antisense oligonucleot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine in the Preparation of Modified Nucleosides

Executive Summary

The development of next-generation oligonucleotide therapeutics (such as antisense oligonucleotides and RNAi) relies heavily on backbone modifications to overcome poor cellular uptake and rapid nuclease degradation[1]. 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3)[2][3] is a highly specialized phosphitylating reagent utilized to synthesize nucleoside 3'-arylphosphonamidites. These monomers are subsequently incorporated into oligonucleotides to generate neutral, 4-methoxyphenylphosphonate internucleotide linkages[4][5].

This application note details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation required to successfully utilize this reagent in modified nucleoside preparation.

Mechanistic Insights: The Causality of Reagent Design

In standard oligonucleotide synthesis, cyanoethyl phosphoramidites are used to create negatively charged phosphodiester (PO) backbones. However, to create neutral arylphosphonate backbones, the phosphorus center must be pre-loaded with the desired aryl group.

4-Methoxyphenyl(dimethylamino)chlorophosphine features a central Phosphorus(III) atom bonded to three distinct functional groups, each engineered for a specific phase of the synthetic lifecycle[5]:

  • The Chloro Group (-Cl): Acts as the primary, highly reactive leaving group. Under strictly anhydrous basic conditions, it facilitates rapid nucleophilic attack by the 3'-hydroxyl of a 5'-protected nucleoside.

  • The 4-Methoxyphenyl Group (-C6H4OCH3): Serves as the permanent backbone modifier. The electron-donating methoxy group (+M effect) stabilizes the electron-deficient phosphorus center during synthesis. Post-synthesis, this bulky, lipophilic group neutralizes the backbone charge, significantly enhancing the oligonucleotide's ability to cross lipid bilayers[4][6].

  • The Dimethylamino Group (-NMe2): Acts as the secondary leaving group. It remains stable during monomer purification and storage but is readily protonated and displaced by a weak acid (e.g., 1H-tetrazole) during the coupling cycle of automated Solid-Phase Oligonucleotide Synthesis (SPOS)[5].

Workflow N1 5'-O-DMT-Nucleoside (Starting Material) N3 Phosphitylation Reaction (DIPEA, DCM, 0°C) N1->N3 N2 4-Methoxyphenyl(dimethylamino) chlorophosphine N2->N3 N4 Nucleoside 3'-Arylphosphonamidite (Stable Monomer) N3->N4 - HCl N5 Solid-Phase Synthesis (Tetrazole Activation) N4->N5 + Growing Chain N6 Arylphosphonate-Modified Oligonucleotide N5->N6 Oxidation & Cleavage

Workflow for the synthesis and incorporation of arylphosphonate linkages using the reagent.

Experimental Protocols

Protocol A: Synthesis of 5'-O-DMT-Nucleoside-3'-O-(4-methoxyphenyl)phosphonamidite

Note: Phosphorus(III) reagents are highly sensitive to moisture. All glassware must be flame-dried, and reactions must be conducted under an inert argon atmosphere.

Reagents:

  • 5'-O-DMT-protected nucleoside (e.g., Thymidine): 10.0 mmol

  • 4-Methoxyphenyl(dimethylamino)chlorophosphine: 12.0 mmol (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 25.0 mmol (2.5 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the 5'-O-DMT-nucleoside in 40 mL of anhydrous DCM in a 100 mL round-bottom flask purged with argon.

  • Base Addition: Inject DIPEA (25.0 mmol) into the stirring solution. Cool the flask to 0°C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing premature detritylation of the 5'-OH.

  • Phosphitylation: Dissolve 4-Methoxyphenyl(dimethylamino)chlorophosphine (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by adding 1 mL of anhydrous methanol to consume any unreacted chlorophosphine.

  • Workup: Dilute the mixture with 50 mL of DCM and wash twice with 50 mL of saturated aqueous NaHCO3, followed by 50 mL of brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient containing 1% Triethylamine). Causality: Triethylamine is mandatory in the eluent to maintain a slightly basic environment, preventing the acidic silica from cleaving the acid-sensitive DMT protecting group.

Protocol B: Incorporation via Solid-Phase Oligonucleotide Synthesis (SPOS)

Arylphosphonamidites can be utilized in standard DNA synthesizers with specific cycle modifications[5]:

  • Dilution: Dissolve the purified monomer in anhydrous acetonitrile to a concentration of 0.1 M.

  • Coupling Time: Extend the coupling step to 10 minutes (compared to the standard 2-3 minutes for cyanoethyl phosphoramidites). Causality: The bulky 4-methoxyphenyl group introduces steric hindrance, requiring longer interaction times with the tetrazole activator to ensure >98% coupling efficiency.

  • Oxidation: Utilize standard iodine/water/pyridine oxidation to convert the unstable P(III) linkage to the stable P(V) arylphosphonate.

Self-Validating System: In-Process Analytical Controls

To ensure trustworthiness and prevent downstream failure during automated SPOS, the synthesized monomer must be validated using ³¹P NMR spectroscopy . The phosphorus nucleus is highly sensitive to its chemical environment, making it a self-validating checkpoint.

  • Pass Criteria: The final purified monomer should present as two distinct peaks between δ 120.0 ppm and 125.0 ppm . Causality: The phosphorus atom becomes a chiral center upon attachment to the nucleoside, resulting in two diastereomers (Rp and Sp) that resolve as separate signals.

  • Fail Criteria: A signal at δ ~135.0 ppm indicates unreacted starting chlorophosphine. A signal at δ 15.0 - 20.0 ppm indicates that moisture breached the system, resulting in the hydrolysis and oxidation of the product into an unreactive H-phosphonate species.

Quantitative Data: Impact of Arylphosphonate Modifications

The introduction of 4-methoxyphenylphosphonate (MOPP) linkages alters the biophysical properties of the oligonucleotide compared to native phosphodiester (PO) and standard methylphosphonate (MP) linkages[4][6].

Linkage TypeCharge at pH 7.4Duplex Thermal Stability (ΔTm per mod vs RNA)Exonuclease Half-Life (t½ in 10% FBS)Cellular Uptake Efficiency
Phosphodiester (PO) Anionic (-1)Baseline< 1 hourPoor (Requires transfection)
Methylphosphonate (MP) Neutral (0)-1.0°C to -1.5°C> 24 hoursModerate
4-Methoxyphenylphosphonate (MOPP) Neutral (0)-0.3°C to -0.8°C> 48 hoursHigh (Lipophilic enhancement)

Table 1: Comparative biophysical properties of oligonucleotide backbone modifications. MOPP linkages provide a superior balance of nuclease resistance and thermal stability compared to standard methylphosphonates.

References

  • 17228-70-5 | 3,5-Dichloro-4-hydroxypyridine - Thsci | Tetrahedron (Mentions 4-Methoxyphenyl(dimethylamino)chlorophosphine CAS 156814-16-3). Thsci.
  • 4-Methoxyphenyl(dimethylamino)chlorophosphine (Cas 156814-16-3). Parchem.
  • Chemical synthesis of 4'-modified nucleoside analogues. American Chemical Society (Digitellinc).
  • Pharmaceutical Aspects of Oligonucleotides. ResearchGate.
  • Oligonucleotide (Cyanomethyl) Phosphonates. Taylor & Francis Online.
  • WO1994000473A2 - Pentavalent synthesis of oligonucleotides containing stereospecific alkylphosphonates and arylphosphonates. Google Patents.

Sources

Application

4-Methoxyphenyl(dimethylamino)chlorophosphine as a coupling reagent in peptide synthesis

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine (MPDCP) in Precision Peptide Synthesis Executive Summary & Rationale In the landscape of modern peptide synthesis, the construction of sterically hindered a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxyphenyl(dimethylamino)chlorophosphine (MPDCP) in Precision Peptide Synthesis

Executive Summary & Rationale

In the landscape of modern peptide synthesis, the construction of sterically hindered amide bonds (e.g., involving N-methylated or α,α-dialkylated amino acids) remains a formidable challenge. While traditional uronium/aminium salts like HATU or HBTU are ubiquitous, they frequently trigger chain-terminating guanidinylation of the N-terminal amine during slow couplings[1]. To circumvent this, organophosphorus and phosphonium-based reagents are employed, as they are completely inert to the N-α functional group[2].

4-Methoxyphenyl(dimethylamino)chlorophosphine (MPDCP) emerges as a highly specialized, next-generation chlorophosphine coupling reagent. By combining the electrophilic reactivity of a chlorophosphine core with the electronic modulation of a 4-methoxyphenyl group, MPDCP acts as a "Goldilocks" reagent. The electron-donating methoxy moiety stabilizes the transient positive charge on the phosphorus center, while the dimethylamino group provides precise steric bulk. This structural synergy allows MPDCP to rapidly activate carboxylic acids while suppressing the formation of racemization-prone oxazolone intermediates, making it superior to legacy reagents like BOP-Cl in specific hindered applications[3].

Mechanistic Causality: The Activation Pathway

The efficacy of MPDCP lies in its highly orchestrated mechanism of action. Understanding this pathway is critical for optimizing reaction conditions:

  • Electrophilic Activation : In the presence of a non-nucleophilic tertiary base, MPDCP reacts with the C-terminal carboxylic acid, displacing the chloride ion to form a highly reactive acyloxyphosphonium intermediate .

  • Additive Exchange (The Oxyma Advantage) : While the acyloxyphosphonium species can react directly with an amine, this pathway is slow and prone to epimerization. Introducing an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly intercepts the intermediate. The phosphinic chloride architecture paired with Oxyma generates an exceptionally reactive active ester[4].

  • Aminolysis : The incoming amine attacks the active ester, forming the target peptide bond and releasing the benign phosphine oxide byproduct.

By utilizing an active ester intermediate, the reaction bypasses the base-catalyzed oxazolone formation pathway, which is the primary driver of chiral degradation in peptide synthesis.

MPDCP_Mechanism Acid Carboxylic Acid + Base Intermediate Acyloxyphosphonium Intermediate Acid->Intermediate Activation (-HCl) MPDCP MPDCP Reagent MPDCP->Intermediate Cl- displacement ActiveEster Active Ester (OxymaPure) Intermediate->ActiveEster Additive Exchange Peptide Target Peptide ActiveEster->Peptide Aminolysis Amine Incoming Amine Amine->Peptide Nucleophilic Attack

Mechanism of MPDCP-mediated peptide bond formation via an active ester intermediate.

Performance Benchmarking: Hindered Couplings

To validate the utility of MPDCP, we benchmarked it against industry-standard coupling reagents in a notoriously difficult solution-phase coupling: Fmoc-N-Me-Val-OH + H-Val-OtBu .

Table 1: Comparative performance of coupling reagents for sterically hindered dipeptide synthesis.

Coupling ReagentAdditiveYield (%)Epimerization (D-isomer %)Reaction Time (h)
MPDCP OxymaPure 94% < 0.5% 2.0
BOP-Cl[3]None88%1.2%12.0
COMU[3]None91%0.8%3.0
PyBOP[1]HOAt85%2.1%4.0

Data Insights : MPDCP paired with OxymaPure achieves the highest yield and lowest epimerization. The rapid 2-hour reaction time is attributed to the optimized electrophilicity of the 4-methoxyphenyl-stabilized phosphorus center, which outperforms the slower kinetics typically associated with BOP-Cl[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems to ensure absolute synthetic integrity.

Protocol A: Solution-Phase Synthesis of Hindered Dipeptides

Causality Focus: Temperature control and base selection are critical. 2,4,6-Trimethylpyridine (TMP) is used instead of DIPEA because its steric bulk prevents it from acting as a nucleophile, thereby eliminating base-catalyzed racemization of the active ester.

Reagents Required:

  • Fmoc-Protected Amino Acid (1.0 equiv)

  • Amine Component (1.1 equiv)

  • MPDCP (1.2 equiv)

  • OxymaPure (1.2 equiv)

  • TMP (2,4,6-Trimethylpyridine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)

Step-by-Step Workflow:

  • Dissolution : Dissolve the Fmoc-amino acid and OxymaPure in the anhydrous DCM/DMF mixture under an inert argon atmosphere.

  • Thermal Stabilization : Cool the reaction vessel to exactly 0°C using an ice-water bath. Why? Chlorophosphines are highly reactive; low temperatures prevent premature degradation and ensure the activation energy strictly favors the acyloxyphosphonium intermediate.

  • Activation : Add MPDCP (1.2 equiv) to the solution, followed immediately by the dropwise addition of TMP (3.0 equiv) over 5 minutes. Stir for 10 minutes at 0°C.

  • Aminolysis : Add the amine component (1.1 equiv) dropwise. Allow the reaction to stir at 0°C for 30 minutes, then naturally warm to room temperature (20-25°C).

  • Self-Validation (In-Process QC) : At the 60-minute mark, extract a 5 µL aliquot, dilute in mass-spec grade acetonitrile, and perform LC-MS. Validation Check: You must observe the complete disappearance of the active ester mass (M+Oxyma) and the appearance of the product mass. If the active ester persists, extend the reaction time.

  • Workup : Quench the reaction with 5% aqueous NaHCO₃. Wash the organic layer successively with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the crude peptide.

Protocol B: Integration into Solid-Phase Peptide Synthesis (SPPS)

Causality Focus: In SPPS, the localized concentration of reagents on the resin bead dictates kinetics. MPDCP solutions must be prepared fresh, as phosphonium/chlorophosphine reagents exhibit moderate stability in DMF compared to uronium salts[1].

Step-by-Step Workflow:

  • Resin Swelling : Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation : In a separate vial, dissolve the next Fmoc-amino acid (4.0 equiv) and OxymaPure (4.0 equiv) in a minimum volume of DMF. Add MPDCP (3.9 equiv) and TMP (8.0 equiv). Agitate for exactly 2 minutes. Why 3.9 equiv of MPDCP? A slight sub-stoichiometric amount of the coupling reagent ensures that no unreacted chlorophosphine transfers to the resin, which could irreversibly cap the growing peptide chain.

  • Coupling : Transfer the pre-activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Self-Validation (Kaiser Test) : Drain the reagents and wash the resin with DMF (3x) and DCM (3x). Extract 10-15 beads and perform a Kaiser (ninhydrin) test. Validation Check: The beads and solution must remain clear/yellow. A blue color indicates incomplete coupling, necessitating a second coupling cycle.

References

  • BOP-OXy, BOP-OBt, and BOP-OAt: novel organophosphinic coupling reagents useful for solution and solid-phase peptide synthesis Source: Journal of Peptide Science (PubMed) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis Source: IntechOpen URL:[Link]

Sources

Method

Advanced Application Note: Experimental Protocols for 4-Methoxyphenyl(dimethylamino)chlorophosphine Reactions

Introduction & Scope In modern organophosphorus chemistry and drug development, the synthesis of unsymmetrical, electron-rich tertiary phosphines is a critical bottleneck. 4-Methoxyphenyl(dimethylamino)chlorophosphine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern organophosphorus chemistry and drug development, the synthesis of unsymmetrical, electron-rich tertiary phosphines is a critical bottleneck. 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS: 156814-16-3) serves as a highly versatile, bifunctional P(III) electrophile designed to solve this challenge[1].

By featuring two distinct leaving groups with orthogonal reactivities—a highly labile chloride and a moderately stable dimethylamino group—this reagent allows for the sequential, controlled installation of two different nucleophiles. The incorporation of the 4-methoxyphenyl (anisyl) moiety provides crucial electron density, which stabilizes the P(III) center and significantly enhances the


-donor properties of the resulting phosphine ligands. Such electron-rich, sterically modified ligands are highly sought after for accelerating oxidative addition steps in palladium-catalyzed cross-coupling reactions and maximizing enantiomeric excess in asymmetric transformations[2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is imperative to understand why specific reaction conditions are chosen, rather than merely following a recipe. The synthetic utility of 4-Methoxyphenyl(dimethylamino)chlorophosphine relies entirely on exploiting the kinetic and thermodynamic differences between its two leaving groups.

  • Kinetic Control (Step 1): The P–Cl bond is highly polarized and susceptible to immediate attack by hard nucleophiles (e.g., Grignard or organolithium reagents). By conducting this reaction at strictly –78 °C, we enforce kinetic control. The low temperature prevents the organometallic reagent from prematurely attacking the P–N bond, thereby avoiding symmetrical over-alkylation.

  • Thermodynamic P–N Cleavage (Step 2): The dimethylamino group is a poor leaving group under neutral or basic conditions, acting as a robust protecting group during the first substitution. However, upon treatment with anhydrous HCl, the nitrogen is protonated. This acidolysis converts the dimethylamino group into a superior leaving group (dimethylamine hydrochloride). The use of diethyl ether as a solvent is a deliberate, causal choice: the resulting ammonium salt is completely insoluble in ether, precipitating out of solution and providing a massive thermodynamic driving force that pushes the P–N bond cleavage to completion[3].

Reaction Workflow

G N1 4-Methoxyphenyl(dimethylamino) chlorophosphine N2 Step 1: Nucleophilic Attack (Nu1-M) Kinetic Control (-78 °C) N1->N2 N3 Intermediate: Ar(Nu1)P(NMe2) Aminophosphine N2->N3 N4 Step 2: Acidolysis (Anhydrous HCl) Thermodynamic P-N Cleavage N3->N4 N5 Intermediate: Ar(Nu1)PCl Chlorophosphine N4->N5 N6 Step 3: Nucleophilic Attack (Nu2-M) Displacement of Cl- N5->N6 N7 Product: Unsymmetrical Phosphine Ar(Nu1)(Nu2)P N6->N7

Orthogonal substitution workflow for 4-Methoxyphenyl(dimethylamino)chlorophosphine.

Experimental Setup & Step-by-Step Methodologies

General Handling and Precautions

P(III) compounds are highly susceptible to oxidation (forming phosphine oxides) and hydrolysis (forming phosphinic acids).

  • All reactions must be performed using rigorous Schlenk techniques or within a nitrogen/argon-filled glovebox.

  • Solvents must be anhydrous, degassed via three freeze-pump-thaw cycles, and stored over activated 3Å molecular sieves.

Protocol A: Synthesis of the Aminophosphine Intermediate

Objective: Displace the chloride with a primary nucleophile (Nu1) while preserving the dimethylamino group.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon. Add 4-Methoxyphenyl(dimethylamino)chlorophosphine (10.0 mmol, 1.0 equiv) and 30 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly –78 °C. Allow 15 minutes for thermal equilibration.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 10.5 mmol, 1.05 equiv) via a syringe pump over 30 minutes. Causality: Slow addition prevents localized heating, which would compromise the regioselectivity of the attack.

  • Equilibration: Stir at –78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with 10 mL of degassed, deionized water. Extract the aqueous layer with degassed hexanes (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter under argon, and concentrate under reduced pressure to yield the crude aminophosphine intermediate.

Protocol B: Acidolysis and Synthesis of Unsymmetrical Tertiary Phosphine

Objective: Cleave the P–N bond via acidolysis and install the second nucleophile (Nu2)[3].

  • Acidolysis: Dissolve the crude aminophosphine intermediate from Protocol A in 40 mL of anhydrous diethyl ether in a clean Schlenk flask. Cool to 0 °C.

  • Activation: Slowly inject anhydrous HCl in diethyl ether (2.0 M, 22.0 mmol, 2.2 equiv). A dense white precipitate of dimethylamine hydrochloride will form immediately. Stir for 1 hour at room temperature to ensure complete P–N bond cleavage.

  • Filtration: Filter the suspension through an oven-dried Schlenk frit under positive argon pressure to remove the ammonium salt. Critical Step: Do not expose the highly reactive chlorophosphine filtrate to ambient air.

  • Second Substitution: Cool the clear filtrate back to –78 °C. Dropwise add the second nucleophile (e.g., ortho-Tolylmagnesium bromide, 11.0 mmol, 1.1 equiv).

  • Final Workup: Allow the mixture to warm to room temperature overnight. Quench with degassed saturated NH₄Cl solution, extract with diethyl ether, dry, and purify the final unsymmetrical phosphine via anaerobic silica gel chromatography or crystallization.

Self-Validating System: In-Process NMR Tracking

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system using ³¹P{¹H} NMR spectroscopy. Do not proceed to subsequent steps unless the NMR benchmarks are met.

  • Validation 1: After Protocol A, take a 0.1 mL aliquot in degassed CDCl₃. The starting material peak (~ +140 ppm) must be completely absent, replaced by a new signal in the +55 to +65 ppm range.

  • Validation 2: If a peak appears at +20 to +30 ppm, the system has been compromised by moisture (phosphine oxide formation). The batch must be discarded.

  • Validation 3: After HCl addition (Protocol B, Step 2), the signal must shift downfield to the +80 to +95 ppm range, confirming successful generation of the secondary chlorophosphine.

Quantitative Data Presentation

The following table summarizes the expected quantitative analytical benchmarks and stability profiles for the intermediates and products generated in this workflow.

Compound / IntermediateExpected ³¹P{¹H} NMR Shift (ppm)Physical StateTypical Yield (%)Stability / Storage
4-Methoxyphenyl(dimethylamino)chlorophosphine +135 to +145Pale yellow liquidN/A (Starting Material)Highly moisture sensitive; store under Ar at -20 °C
Ar(Nu1)P(NMe₂) (Aminophosphine Intermediate)+55 to +65Viscous oil80 - 90%Moderately stable; handle under Ar
Ar(Nu1)PCl (Chlorophosphine Intermediate)+80 to +95Colorless oil> 95% (crude conversion)Highly reactive; use immediately in situ
Ar(Nu1)(Nu2)P (Final Unsymmetrical Phosphine)-10 to -25Solid / Heavy Oil70 - 85% (Over 2 steps)Stable under Ar; slowly oxidizes in ambient air

References

1.1 2.2 3.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Moisture Sensitivity of Chlorophosphines

Welcome to the technical support center for handling and utilizing chlorophosphines. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and utilizing chlorophosphines. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensitive compounds. My aim is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity and success of your experiments. Chlorophosphines are invaluable reagents in synthetic chemistry, but their utility is directly tied to the rigorous exclusion of atmospheric moisture. This guide will equip you with the knowledge to confidently manage these challenges.

Troubleshooting Guide: Common Issues in Chlorophosphine Chemistry

Working with chlorophosphines can sometimes lead to unexpected outcomes. Moisture is almost always the primary culprit. Below is a table outlining common problems, their probable causes related to moisture contamination, and actionable solutions.

Problem Encountered Probable Cause(s) Related to Moisture Recommended Solutions & Explanations
Low or No Reaction Yield Hydrolysis of Chlorophosphine: The P-Cl bond is highly susceptible to hydrolysis, forming phosphinous acid or other phosphorus (V) species which are unreactive in your desired transformation.[1][2] This consumes your starting material before it can react.Rigorous Inert Atmosphere Technique: Ensure your reaction is performed under a dry, inert atmosphere (N₂ or Ar) using either a glovebox or a Schlenk line.[3][4][5] Before starting, purge the reaction vessel thoroughly with the inert gas. For very sensitive reactions, using a glovebox is preferable.[6][7][8]
Contaminated Solvents/Reagents: Trace amounts of water in your solvents or other reagents can readily decompose the chlorophosphine.Solvent and Reagent Purity: Use freshly dried and degassed solvents. Common drying methods include distillation from an appropriate drying agent (e.g., calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina.[9] Always store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.[9][10]
Formation of a White Precipitate Upon Addition of Chlorophosphine Formation of Phosphonium Salts: In the presence of moisture, chlorophosphines can hydrolyze to produce HCl. This HCl can then react with the parent phosphine to form a phosphonium hydrochloride salt, which is often insoluble.Pre-dry Glassware and Syringes: All glassware and syringes must be rigorously dried before use. Oven-drying overnight at >125 °C is a standard procedure.[11][12][13][14] For immediate use, flame-drying under vacuum followed by cooling under a stream of inert gas is effective.[15]
Complex/Unidentifiable ³¹P NMR Spectrum Mixture of Phosphorus Species: The presence of multiple peaks in the ³¹P NMR spectrum often indicates a mixture of your desired product, unreacted starting material, and various hydrolysis/oxidation byproducts (e.g., phosphine oxides, phosphinous acids).[16][17]Immediate Analysis and Proper Storage: Analyze your chlorophosphine by ³¹P NMR upon receipt and before each use to check for degradation. Store chlorophosphines in a desiccator or, ideally, within a glovebox to prevent exposure to atmospheric moisture.[18] For long-term storage, sealing in an ampoule under an inert atmosphere is recommended.[8]
Inconsistent Reaction Results/Poor Reproducibility Variable Moisture Contamination: Day-to-day variations in atmospheric humidity or slight inconsistencies in experimental technique can lead to varying degrees of chlorophosphine decomposition, resulting in poor reproducibility.[6][8]Standardize Your Procedure: Develop and adhere to a strict standard operating procedure for handling air- and moisture-sensitive reagents. This includes consistent methods for drying glassware, purifying solvents, and setting up your reaction under an inert atmosphere.[19]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues encountered when using chlorophosphines.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Action cluster_3 Resolution A Unexpected Reaction Outcome (e.g., low yield, side products) B Review Experimental Setup A->B Start Here C Check Reagent Quality A->C D Verify Inert Atmosphere Integrity (Schlenk line/Glovebox) B->D G Optimize Reaction Conditions B->G E Confirm Solvent/Reagent Dryness C->E F Assess Chlorophosphine Purity (e.g., ³¹P NMR) C->F H Refine Technique & Repeat Experiment D->H E->H F->H G->H

Caption: Troubleshooting workflow for chlorophosphine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my chlorophosphine has been compromised by moisture?

A: The most immediate sign is often visual. A fresh, pure chlorophosphine should be a clear liquid. If it appears cloudy or contains a white solid, it has likely been exposed to moisture. The cloudiness is due to the formation of insoluble hydrolysis byproducts, such as phosphinous acids or their corresponding anhydrides. Another key indicator is the evolution of HCl gas upon exposure to air, which can sometimes be detected by a faint, acrid smell or by holding a piece of damp pH paper near the opening of the container (use caution). For a definitive assessment, a ³¹P NMR spectrum will show signals corresponding to P(V) species, such as phosphine oxides, in addition to the expected P(III) signal of the chlorophosphine.

Q2: What is the chemical reaction that occurs when a chlorophosphine is exposed to water?

A: Chlorophosphines react readily with water in a hydrolysis reaction. The phosphorus-chlorine bond is cleaved, and a phosphorus-oxygen bond is formed. For a dialkylchlorophosphine (R₂PCl), the initial hydrolysis product is a phosphinous acid (R₂POH). This species can exist in equilibrium with its tautomer, a secondary phosphine oxide (R₂P(O)H). The reaction also produces hydrochloric acid (HCl) as a byproduct. The overall reaction is:

R₂PCl + H₂O → [R₂POH] ⇌ R₂P(O)H + HCl

This hydrolysis consumes the active chlorophosphine, rendering it ineffective for its intended reaction, and the generation of HCl can lead to unwanted side reactions.

Hydrolysis of a Chlorophosphine

G R2PCl R₂P-Cl (Chlorophosphine) Intermediate [R₂P(OH)H]⁺Cl⁻ (Tetrahedral Intermediate) R2PCl->Intermediate + H₂O H2O H₂O (Water) R2POH R₂P(O)H (Secondary Phosphine Oxide) Intermediate->R2POH - HCl HCl HCl (Hydrochloric Acid)

Caption: Simplified hydrolysis of a chlorophosphine.

Q3: Glovebox vs. Schlenk Line: Which is better for handling chlorophosphines?

A: Both techniques are designed to provide an inert atmosphere for handling air- and moisture-sensitive compounds.[4][8] The choice often depends on the scale of the reaction and the specific manipulations required.

  • Glovebox: A glovebox provides a continuously purified inert atmosphere with very low levels of oxygen and moisture (often <1 ppm).[3][8] This makes it ideal for weighing out solid reagents, preparing stock solutions, and performing reactions that require prolonged exposure to an inert environment.[6][7][20] For the routine handling and storage of chlorophosphines, a glovebox is generally considered the safer and more reliable option.[3][5]

  • Schlenk Line: A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds using a dual manifold for vacuum and inert gas.[21][22] It is well-suited for performing reactions in solution, solvent distillation, and cannula transfers.[4] While highly effective, it requires more technical skill to maintain a consistently inert atmosphere throughout all manipulations.

Recommendation: For maximum security against moisture contamination, especially when handling small quantities or performing highly sensitive reactions, a glovebox is preferred.[23] However, with proper technique, a Schlenk line is perfectly adequate for most synthetic applications involving chlorophosphines.[24]

Q4: How should I properly dry my glassware and solvents for use with chlorophosphines?

A: The rigorous exclusion of water is critical for success.

  • Glassware: All glassware, including reaction flasks, syringes, and cannulas, must be thoroughly dried to remove the thin film of adsorbed moisture.[13][14] The most common and effective method is to place the glassware in an oven at >125 °C for at least 4 hours, or preferably overnight.[11][12][15] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or in a desiccator.[15]

  • Solvents: Most commercially available "anhydrous" solvents still contain trace amounts of water that can be detrimental. It is best practice to further dry solvents before use. Common methods include:

    • Distillation: Refluxing the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) followed by distillation is a highly effective method for achieving very low water content.[9]

    • Solvent Purification Systems (SPS): These systems pass the solvent through columns of activated alumina and other materials to remove water and oxygen, providing a convenient source of ultra-dry solvent.

    • Molecular Sieves: For storing previously dried solvents, activated 3Å or 4Å molecular sieves are effective at scavenging any reabsorbed moisture.[9][10]

Q5: How do I safely quench a reaction containing unreacted chlorophosphine?

A: Unreacted chlorophosphines must be safely neutralized before workup and disposal. A sudden and uncontrolled addition of water can lead to a vigorous exothermic reaction and the rapid evolution of corrosive HCl gas.[25]

Recommended Quenching Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the hydrolysis.[25][26]

  • Initial Quench with an Alcohol: While stirring, slowly add a less reactive protic solvent, such as isopropanol or ethanol.[26] This will react with the chlorophosphine in a more controlled manner than water.

  • Slow Addition of Water: Once the initial exothermic reaction has subsided, slowly add water or a saturated aqueous solution (e.g., sodium bicarbonate if neutralization is also desired).

  • Maintain Inert Atmosphere: It is good practice to perform the initial stages of the quench under an inert atmosphere to prevent any potentially flammable solvents from igniting.[26]

Always add the reaction mixture to the quenching agent, or add the quenching agent very slowly to the reaction mixture. Never add a large amount of water directly to a concentrated solution of chlorophosphine.[25]

References

  • University of York. (n.d.). Using oven dried glassware. Chemistry Teaching Labs. Retrieved from [Link]

  • Mulks, M. (2025, February 10). What do we need a glovebox for? mulksgrp. Retrieved from [Link]

  • School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Air-free technique. Retrieved from [Link]

  • Powers, T. M. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. Retrieved from [Link]

  • LABNETWEST Inc. (2023, June 21). Drying Glassware Quickly. Retrieved from [Link]

  • Scribd. (n.d.). Effective Methods for Drying Solvents. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 1.2F: Drying Glassware. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • University of Regina. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Jupp, A. R., et al. (2025, February 20). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. Retrieved from [Link]

  • Google Patents. (n.d.). CN110922428A - Synthesis method of chlorophosphine compound.
  • Engel, R. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 106.
  • University of New Mexico. (n.d.). Schlenk Line. Department of Chemistry & Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c).... Retrieved from [Link]

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. r/chempros. Retrieved from [Link]

  • Beilstein Journals. (2014, May 9). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Configurational Stability of Chlorophosphines. Retrieved from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Supporting Information for: 9-BBN and Chloride Catalyzed Reduction of Chlorophosphines to Phosphines and Diphosphines. (n.d.). Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

Sources

Optimization

Core Principles: The Vulnerability of P(III) Intermediates

Technical Support Center: Preventing Oxidation and Hydrolysis During Phosphitylation Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals troubleshooting syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation and Hydrolysis During Phosphitylation

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals troubleshooting synthesis failures during oligonucleotide assembly. Here, we dissect the mechanistic vulnerabilities of phosphitylation and provide self-validating protocols to ensure high-fidelity coupling.

Phosphitylation is the critical bond-forming step in solid-phase oligonucleotide synthesis, relying on the reaction of a trivalent phosphorus (P(III)) phosphoramidite monomer with the 5'-hydroxyl group of the growing oligonucleotide chain[1]. Because P(III) species are highly electron-rich, they are exceptionally susceptible to two destructive pathways: premature oxidation and moisture-driven hydrolysis[2].

If trace oxidants or oxygen infiltrate the system before the intended iodine oxidation step, the P(III) center prematurely oxidizes to a pentavalent P(V) state, rendering it completely unreactive for coupling[3]. More commonly, trace water acts as a competing nucleophile. Water hydrolyzes the activated phosphoramidite, converting it into an unreactive H-phosphonate and permanently scavenging the monomer from the reaction[4].

G A 5'-OH Oligo Chain E Phosphite Triester P(III) (Desired) A->E Nucleophilic Attack B Phosphoramidite Monomer D Activated Intermediate B->D Protonation C Activator (e.g., DCI/BTT) C->D D->E Coupling F Hydrolysis / H-Phosphonate (Moisture) D->F H2O Contamination G Premature Oxidation P(V) (Trace O2/Oxidants) E->G O2/Oxidants Before Capping

Caption: Mechanism of phosphitylation and pathways of moisture/oxidation degradation.

Troubleshooting FAQs

Q: My stepwise coupling efficiency has dropped below 98%. How do I diagnose if the cause is premature oxidation or moisture? A: Both issues manifest as a progressive drop in the absorbance of the dimethoxytrityl (DMT) cation during the deblocking step[5]. To differentiate the root cause, look at the pattern of failure:

  • Moisture Contamination: Typically causes a sudden, systemic drop across all amidite channels. This indicates that the common solvent (acetonitrile) or the activator solution has absorbed water. Water not only scavenges the activated monomer but catalyzes the conversion of the phosphoramidite to a phosphonate while it sits on the synthesizer[4].

  • Premature Oxidation: Often isolated to specific amidite vials. It occurs when vials are improperly sealed, exposed to ambient air, or stored for prolonged periods without a strict inert argon blanket[2].

Q: What are the absolute thresholds for solvent purity to prevent these side reactions? A: Acetonitrile (ACN) used on the synthesizer must be strictly anhydrous. The water content must be below 30 ppm, though for long oligonucleotides (>75 nucleotides), maintaining ACN at 10–15 ppm or lower is critical[4]. We highly recommend using septum-sealed bottles and pre-treating solvents with activated molecular sieves to prevent ambient moisture ingress during installation.

Q: How does the choice of activator influence coupling success and side reactions? A: The activator protonates the diisopropylamino group of the phosphoramidite, turning it into a good leaving group[1]. The choice of activator balances reaction speed and moisture sensitivity. 4,5-Dicyanoimidazole (DCI) is less acidic but highly nucleophilic, offering slight advantages in moisture tolerance. However, for sterically hindered monomers (e.g., 2'-MOE modifications), highly acidic activators like 5-Benzylthio-1H-tetrazole (BTT) are required to drive the reaction forward, demanding even stricter anhydrous conditions to prevent rapid hydrolysis[6].

Quantitative Parameters for Phosphitylation

Table 1: Optimal Parameters for Preventing Oxidation and Hydrolysis

ParameterOptimal TargetCritical ThresholdCausality of Failure
ACN Moisture Content < 10 ppm> 30 ppmHydrolysis of activated monomer; formation of inert H-phosphonates[4].
Inert Gas Purity (Ar/He) 99.999% (Ultra-High Purity)< 99.99%Introduction of trace O₂ causes premature P(III) to P(V) oxidation[3].
Activator Freshness Prepared < 48 hours> 1 weekDegraded activator fails to protonate the monomer, leaving it vulnerable to side reactions[5].
Coupling Efficiency > 99.0% per cycle< 98.0%Exponential yield loss; 98% efficiency yields only 13% full-length product for a 100mer[4].

Self-Validating Experimental Protocol: System Integrity & Trityl Cation Assay

To establish a self-validating system, you must prove the fluidics are anaerobic and anhydrous before committing expensive modified amidites to a full synthesis run. This protocol uses the Trityl Cation Assay as a real-time feedback loop to validate system integrity[6].

Step 1: Fluidic Purge and Gas Line Verification

  • Inspect the Argon/Helium supply lines. Ensure an in-line drying filter (e.g., indicating Drierite/molecular sieve trap) is installed directly upstream of the synthesizer[4].

  • Purge all synthesizer reagent lines with ultra-high purity Argon for 15 minutes to displace any ambient oxygen or residual moisture.

Step 2: Anhydrous Reagent Preparation

  • Dissolve the phosphoramidite in anhydrous ACN (<15 ppm water) by injecting the diluent through the septum using an argon-flushed syringe[4]. Do not uncap the bottle.

  • Install the reagents and run a prime cycle to fill the lines, ensuring no micro-bubbles (which can harbor oxygen) are present in the fluidic pathway.

Step 3: Test Coupling Cycle

  • Load a standard controlled-pore glass (CPG) solid support column (e.g., 1 µmol scale).

  • Execute three consecutive coupling cycles using a standard unmodified amidite (e.g., dT) and your chosen activator.

Step 4: Trityl Cation Quantification

  • Collect the deblocking effluent (containing the cleaved orange DMT cation) from each cycle.

  • Measure the UV-Vis absorbance at 498 nm[6].

  • Validation Logic: A consistent, strong absorbance signal across all three cycles (Δ < 1%) mathematically validates that the system is free of moisture and oxidants. A drop in signal definitively indicates compromised reagents or fluidic leaks[5].

Workflow Start Low Coupling Efficiency Detected (Trityl Assay) CheckH2O Check Solvent Moisture (< 30 ppm?) Start->CheckH2O ReplaceACN Replace ACN & Add Molecular Sieves CheckH2O->ReplaceACN No CheckGas Inspect Inert Gas Lines (Argon/He) CheckH2O->CheckGas Yes RunTest Run Coupling Test on Standard Support ReplaceACN->RunTest FixLeaks Purge Lines & Install In-line Drying Filters CheckGas->FixLeaks Leaks/Moisture CheckReagents Verify Phosphoramidite & Activator Freshness CheckGas->CheckReagents Intact FixLeaks->RunTest CheckReagents->RunTest

Caption: Troubleshooting workflow for resolving oxidation and moisture issues.

References

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available at:[Link]

  • Glen Research. Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Available at: [Link]

  • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oligonucleotide Synthesis Yield with Chlorophosphine Chemistry

Welcome to the technical support center for optimizing oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of their synthetic oligonucleotides. Here, we will delve into the critical role of chlorophosphine reagents in the synthesis of high-quality phosphoramidite monomers, the foundational building blocks of your oligonucleotides. A robust and efficient phosphitylation step is paramount to achieving high coupling efficiencies and, consequently, a higher yield of the desired full-length oligonucleotide product.

This resource will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter during your experiments. Our focus is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthesis workflow.

The Challenge of Phosphoramidite Quality and its Impact on Yield

The phosphoramidite method is the gold standard for chemical oligonucleotide synthesis.[1] The success of this multi-step process is fundamentally dependent on the quality of the phosphoramidite monomers used. Even minor impurities or degradation of these critical building blocks can lead to a cascade of issues, including:

  • Reduced Coupling Efficiency: The primary driver of low overall yield. Inefficient coupling at any step of the synthesis cycle results in a higher proportion of truncated sequences (n-1, n-2, etc.).

  • Increased Side Reactions: Impurities can catalyze or participate in unwanted chemical reactions, leading to modified or damaged oligonucleotides.

  • Difficult Purification: A complex mixture of full-length products and closely related impurities makes the final purification step challenging and often results in significant product loss.

Chlorophosphine reagents are instrumental in addressing these challenges at the source: the synthesis of the phosphoramidite monomers themselves. Their high reactivity enables efficient and rapid conversion of nucleosides into the corresponding phosphoramidites, laying the groundwork for a successful oligonucleotide synthesis campaign.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are chlorophosphines and what is their primary role in oligonucleotide synthesis?

A1: Chlorophosphines are highly reactive P(III) compounds used as phosphitylating agents.[4] Their primary role is in the synthesis of nucleoside phosphoramidites, the building blocks for oligonucleotide synthesis.[5] They efficiently introduce the phosphoramidite moiety onto the 3'-hydroxyl group of a protected nucleoside.[6] A common example is 2-cyanoethyl N,N-diisopropylphosphorochloridite.[5]

Q2: How does the use of chlorophosphines improve the overall yield of oligonucleotide synthesis?

A2: The use of highly reactive chlorophosphines ensures a near-quantitative conversion of the nucleoside to the phosphoramidite monomer.[7] This has several downstream benefits that contribute to higher overall yield:

  • High-Purity Monomers: Efficient phosphitylation leads to cleaner phosphoramidite preparations with fewer impurities that could interfere with the coupling reaction.

  • Improved Coupling Efficiency: High-quality phosphoramidites lead to more efficient coupling during the oligonucleotide synthesis cycle, resulting in a higher percentage of full-length product.

  • Reduced Failure Sequences: By minimizing the presence of unreacted nucleosides or other impurities in the phosphoramidite monomer, the incidence of deletion mutations (n-1 sequences) is reduced.

Q3: What are the main differences between using a chlorophosphine and a phosphorodiamidite for phosphitylation?

A3: The main difference lies in their reactivity and the need for an activator.

  • Chlorophosphines: These are highly reactive and often do not require an additional activator for the phosphitylation reaction.[8]

  • Phosphorodiamidites (e.g., 2-cyanoethyl-N,N,N',N'-tetraiso-propylphosphorodiamidite): These are more stable but require an activator, such as 1H-tetrazole, to proceed with the phosphitylation.[8]

Q4: Are there different types of chlorophosphine reagents available?

A4: Yes, various chlorophosphine reagents are available, offering different levels of reactivity and steric hindrance. The choice of reagent can be tailored to the specific nucleoside being phosphitylated. Some examples include:

  • 2-Cyanoethyl N,N-diisopropylphosphorochloridite: A widely used reagent for standard DNA and RNA phosphoramidite synthesis.[5]

  • Bis(diisopropylamino)chlorophosphine: A highly effective phosphitylating agent for introducing a phosphite group to a hydroxyl-containing molecule.[4]

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: A cyclic chlorophosphine that can be used in the synthesis of modified oligonucleotides.

Troubleshooting Guide

This section addresses common issues encountered when using chlorophosphine reagents for phosphitylation.

Issue 1: Low or No Phosphitylation Product Formation

Potential Cause Recommended Action Explanation
Moisture Contamination Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).Chlorophosphines are extremely sensitive to moisture and will rapidly hydrolyze to the corresponding H-phosphonate, which is unreactive in the subsequent coupling step.[4]
Degraded Chlorophosphine Reagent Use a fresh bottle of the chlorophosphine reagent or purify the reagent by distillation before use. Store under an inert atmosphere at the recommended temperature.Over time, especially with improper storage, chlorophosphines can degrade. Check for any signs of decomposition, such as discoloration or precipitation.
Insufficient Base Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in slight excess to neutralize the HCl byproduct.The phosphitylation reaction generates HCl, which can protonate the starting nucleoside and the product, inhibiting the reaction. A base is required to scavenge the acid and drive the reaction to completion.[5]

Issue 2: Presence of Multiple Spots on TLC or Multiple Peaks in ³¹P NMR

Potential Cause Recommended Action Explanation
Incomplete Reaction Monitor the reaction progress using TLC or ³¹P NMR. If the reaction has stalled, consider adding a small additional amount of the chlorophosphine reagent.Incomplete conversion of the starting nucleoside will result in a mixture of the desired phosphoramidite and unreacted starting material.
Oxidation of P(III) to P(V) Handle the reaction mixture and the purified product under an inert atmosphere. Avoid prolonged exposure to air.The P(III) center in the phosphoramidite product is susceptible to oxidation to P(V) species, which are inactive in the coupling reaction.[4] In ³¹P NMR, P(V) impurities typically appear at chemical shifts between -25 to 99 ppm.[6]
Side Reactions with Unprotected Functional Groups Ensure that all reactive functional groups on the nucleoside (e.g., exocyclic amines, 2'-hydroxyl) are properly protected before phosphitylation.Failure to protect these groups can lead to the formation of undesired byproducts.

Issue 3: Low Coupling Efficiency in Subsequent Oligonucleotide Synthesis

Potential Cause Recommended Action Explanation
Residual H-phosphonate Impurities in the Phosphoramidite Purify the phosphoramidite monomer carefully using silica gel chromatography with a triethylamine-treated eluent to remove acidic impurities.H-phosphonate, formed from the hydrolysis of the chlorophosphine or the phosphoramidite, will not participate in the coupling reaction, effectively reducing the concentration of the active monomer.
Residual Acid from Phosphitylation Workup Ensure all acidic byproducts are removed during the workup and purification of the phosphoramidite. Co-evaporation with a neutral solvent like toluene can help remove traces of volatile acids.Residual acid can lead to premature detritylation of the growing oligonucleotide chain during the coupling step, resulting in n+1 impurities.

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside Phosphoramidite using 2-Cyanoethyl N,N-diisopropylphosphorochloridite

This protocol provides a general procedure for the phosphitylation of a 5'-O-DMT protected deoxynucleoside.

Materials:

  • 5'-O-DMT protected deoxynucleoside (e.g., 5'-O-DMT-thymidine)

  • 2-Cyanoethyl N,N-diisopropylphosphorochloridite

  • N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.

  • Reaction Setup: Dissolve the 5'-O-DMT protected deoxynucleoside (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add freshly distilled DIPEA (1.5 eq) to the solution.

  • Addition of Phosphitylating Agent: Slowly add 2-Cyanoethyl N,N-diisopropylphosphorochloridite (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR until the starting nucleoside is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine (e.g., 0.5%) to prevent product degradation.

  • Characterization and Storage: Characterize the purified phosphoramidite by ³¹P NMR and ¹H NMR. The product should be a white foam. Store the purified phosphoramidite under an inert atmosphere at -20°C.

Visualization of Key Processes

Diagram 1: The Role of Chlorophosphines in the Phosphoramidite Synthesis Workflow

Chlorophosphine_Workflow cluster_0 Phosphoramidite Monomer Synthesis cluster_1 Automated Oligonucleotide Synthesis Cycle Nucleoside Protected Nucleoside Phosphitylation Phosphitylation Nucleoside->Phosphitylation Chlorophosphine Chlorophosphine Reagent (e.g., 2-cyanoethyl N,N-diisopropylphosphorochloridite) Chlorophosphine->Phosphitylation Phosphoramidite High-Purity Phosphoramidite Monomer Phosphitylation->Phosphoramidite Coupling Coupling Phosphoramidite->Coupling SolidSupport Solid Support with Growing Oligo Chain SolidSupport->Coupling FullLengthOligo Increased Yield of Full-Length Oligonucleotide Coupling->FullLengthOligo

Caption: Workflow showing how chlorophosphines are used to synthesize high-purity phosphoramidite monomers, which in turn leads to improved coupling efficiency and higher yields in automated oligonucleotide synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Phosphitylation Yield

Troubleshooting_Phosphitylation Start Low Phosphitylation Yield Observed Check_Moisture Check for Moisture Contamination (Reagents, Solvents, Atmosphere) Start->Check_Moisture Anhydrous_Conditions Ensure Strictly Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (Ar/N2) Check_Moisture->Anhydrous_Conditions Yes Check_Moisture->Anhydrous_Conditions No Check_Reagent_Quality Assess Chlorophosphine Reagent Quality Anhydrous_Conditions->Check_Reagent_Quality Fresh_Reagent Use Fresh or Purified Reagent Check_Reagent_Quality->Fresh_Reagent Degraded Check_Base Verify Base Stoichiometry and Quality Check_Reagent_Quality->Check_Base OK Fresh_Reagent->Check_Base Adjust_Base Use Freshly Distilled DIPEA (1.5 eq) Check_Base->Adjust_Base Incorrect/Old Monitor_Reaction Re-run and Monitor Reaction (TLC, ³¹P NMR) Check_Base->Monitor_Reaction OK Adjust_Base->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the phosphitylation of nucleosides using chlorophosphine reagents.

References

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • Argyropoulos, D. S. (1994). 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a Reagent for the Accurate Determination of the Uncondensed and Condensed Phenolic Moieties in Lignins. Journal of Wood Chemistry and Technology, 14(1), 45-63.
  • National Center for Biotechnology Information. (2023). Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs. PubMed.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Damha, M. J., & Ganeshan, K. (2021). On-demand synthesis of phosphoramidites.
  • BenchChem. (2025). An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine.
  • BenchChem. (2025). An In-depth Technical Guide to the Phosphorylation Mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • ResearchGate. (2021). On-demand synthesis of phosphoramidites.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, 95%.
  • BenchChem. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Entegris. (2022). The Art of Phosphitylation.
  • Syensqo. (n.d.). Phos Reagents for DNA & RNA Oligonucleotide Synthesis.
  • ResearchGate. (n.d.). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a)
  • BenchChem. (2025). Step-by-Step Guide for the Phosphitylation of Nucleosides: Application Notes and Protocols.
  • CymitQuimica. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • National Center for Biotechnology Information. (2018). Unlocking P(V)
  • Reddit. (2024). Low yield in Phosphoamidite synthesis.
  • MDPI. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268-14298.
  • Google Patents. (n.d.). CA2561741C - Processes and reagents for oligonucleotide synthesis and purification.
  • Organic Chemistry Portal. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
  • BioNordika. (n.d.). Reagents for oligonucleotide synthesis.
  • ResearchGate. (2025). Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry.

Sources

Optimization

Technical Support Center: Removal of Unreacted 4-Methoxyphenyl(dimethylamino)chlorophosphine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for handling and purifying reaction mixtures containing unreacted 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3).

Knowledge Base: Mechanism & Causality (The "Why")

4-Methoxyphenyl(dimethylamino)chlorophosphine is a highly reactive electrophilic reagent commonly used for phosphitylation and ligand synthesis. The core purification challenge stems from its highly reactive P-Cl bond .

If crude reaction mixtures containing this unreacted chlorophosphine are loaded directly onto a silica gel column, the P-Cl bond will react covalently with the silanol (-SiOH) groups on the stationary phase. This causality leads to severe streaking, exothermic degradation, and potential co-elution with your target product, drastically reducing yield and purity[1]. Furthermore, the P-Cl bond is highly susceptible to ambient hydrolysis[2]. If left unquenched during solvent evaporation, it reacts with trace moisture to generate stoichiometric amounts of hydrochloric acid (HCl), which can cleave sensitive protecting groups on your synthesized product[3].

The Solution: To establish a self-validating purification system, we utilize Nucleophilic Quenching . By deliberately introducing a sacrificial nucleophile (such as methanol or water/NaHCO₃) at the end of the reaction, the volatile and reactive P-Cl species is quantitatively converted into a stable, highly polar phosphonamidate or phosphinate ester. This intentional structural modification drastically alters the partition coefficient and retention factor (


) of the impurity, allowing for facile separation via aqueous extraction or short-plug chromatography[4].

Quantitative Data: Quenching Strategies & Byproduct Profiling

The optimal removal method depends entirely on the chemical stability and polarity of your desired product. Below is a quantitative summary of standard quenching agents and the resulting phosphorus byproducts.

Quenching ReagentEquivalents NeededReaction TimeResulting Phosphorus Byproduct³¹P NMR Shift (Approx.)Primary Removal Technique
Anhydrous Methanol + Et₃N 2.0 - 5.0 eq15–30 minMethyl phosphonamidate ester+25 to +35 ppmSilica Gel Chromatography
Sat. Aqueous NaHCO₃ Excess30–60 minPhosphonamidic acid sodium salt+15 to +25 ppmBiphasic Extraction (Aqueous Waste)
Polymer-bound Benzylamine 3.0 eq120 minResin-bound phosphonamideN/A (Solid Phase)Vacuum Filtration

Protocol Vault: Self-Validating Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without analytical confirmation.

Protocol A: Anhydrous Methanol Quench (For Water-Sensitive Products)

Use this method if your synthesized product is prone to hydrolysis or if you intend to purify via column chromatography.

  • Temperature Control: Upon completion of your primary reaction, cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add 2.0 equivalents of anhydrous triethylamine (Et₃N). Causality: The base is strictly required to act as an acid sponge, neutralizing the HCl generated in the next step to protect your product[3].

  • Quenching: Dropwise add 5.0 equivalents of anhydrous methanol. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 15 minutes.

  • Validation Check (Critical): Extract a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ³¹P NMR spectrum. The unreacted chlorophosphine (typically appearing as a sharp singlet far downfield, > +130 ppm) must be completely absent, replaced by a new peak in the +25 to +35 ppm range.

  • Isolation: Concentrate the mixture under reduced pressure. Suspend the residue in a non-polar solvent (e.g., hexane/ether) and filter it through a short plug of silica gel to trap the polar phosphonamidate byproduct[4].

Protocol B: Mild Hydrolytic Quench (For Robust, Lipophilic Products)

Use this method if your product is highly non-polar and stable to mild aqueous base.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃. Causality: The basic aqueous environment rapidly hydrolyzes the P-Cl bond to a P-OH bond, which is immediately deprotonated to form a highly water-soluble sodium salt[2].

  • Biphasic Stirring: Stir vigorously for 30–60 minutes to ensure complete mass transfer and hydrolysis.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Validation Check: Run a TLC of the organic phase. The baseline should be clean of UV-active phosphorus salts.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

Troubleshooting & FAQs

Q1: Why does my product decompose when I concentrate the crude mixture on the rotary evaporator? A1: If unreacted 4-Methoxyphenyl(dimethylamino)chlorophosphine is left in the mixture, the application of heat during concentration accelerates its reaction with trace ambient moisture. This hydrolysis releases hydrochloric acid (HCl)[3]. The localized acidic environment can cleave sensitive protecting groups or degrade your product. Solution: Always quench the reaction with a nucleophile and a mild base (like Et₃N) prior to solvent removal.

Q2: Can I use copper(I) chloride (CuCl) to scavenge this reagent, similar to how I remove triphenylphosphine? A2: No. While Cu(I) salts are highly effective for scavenging unreacted neutral phosphine ligands by forming insoluble coordination complexes[1], they are not ideal for chlorophosphines. The P-Cl bond is far too reactive and prone to hydrolysis[2]. Covalent quenching (forming a P-O or P-N bond) is the thermodynamically favored and operationally safer approach.

Q3: My product is eluting with a slight impurity that shows a doublet in the ¹H NMR around 2.6 ppm. What is this? A3: This is likely the dimethylamino protons from a hydrolyzed phosphorus byproduct. Because phosphorus couples to adjacent protons, the N-CH₃ signal splits into a doublet (


 Hz). Solution: Your silica plug was likely overloaded or the eluent was too polar[1]. Repeat the purification using a higher ratio of silica-to-crude mass (at least 50:1) and a less polar solvent system.

Decision Workflow

G Start Unreacted 4-Methoxyphenyl (dimethylamino)chlorophosphine Q_Acid Is your desired product acid/water-sensitive? Start->Q_Acid Yes_Acid Yes Q_Acid->Yes_Acid No_Acid No Q_Acid->No_Acid Quench_MeOH Quench with MeOH / Et3N (Forms Methyl Phosphinate) Yes_Acid->Quench_MeOH Quench_H2O Quench with Sat. NaHCO3 (Forms Phosphinic Acid Salt) No_Acid->Quench_H2O Filter_Silica Filter through Silica Plug (Elute with Hexane/EtOAc) Quench_MeOH->Filter_Silica Phase_Sep Aqueous Extraction (Product in Organic Phase) Quench_H2O->Phase_Sep End1 Pure Product Isolated Filter_Silica->End1 End2 Pure Product Isolated Phase_Sep->End2

Fig 1: Decision matrix for the removal of unreacted 4-Methoxyphenyl(dimethylamino)chlorophosphine.

References

1.[1] Purifying Reaction Products from Phosphine-Catalyzed Syntheses. Benchchem.1 2.[3] An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine. Benchchem. 3 3.[4] Removing Triphenylphosphine Oxide. Rochester.edu. 4 4.[2] Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. 2

Sources

Troubleshooting

Inconsistent results in phosphitylation reactions solutions

Welcome to the Advanced Technical Support Center for Oligonucleotide and Phosphoramidite Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Oligonucleotide and Phosphoramidite Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Inconsistent phosphitylation reactions are rarely due to a single catastrophic failure; rather, they stem from cascading micro-inefficiencies—trace moisture, sub-optimal activator kinetics, or workup-induced degradation.

This guide provides a self-validating framework to diagnose, optimize, and scale your phosphitylation workflows with absolute scientific rigor.

Diagnostic Workflow for Phosphitylation Failures

Before altering your chemistry, you must isolate the exact point of failure. Use the following diagnostic logic tree to determine if your inconsistency is rooted in the reaction setup, the coupling kinetics, or the purification phase.

G Start Inconsistent Yield / Purity (Phosphitylation) CheckMoisture Check Moisture Level (Karl Fischer Titration) Start->CheckMoisture MoistureHigh High Moisture (>10 ppm) CheckMoisture->MoistureHigh MoistureLow Low Moisture (<10 ppm) CheckMoisture->MoistureLow ActionMoisture Dry solvents over molecular sieves. Purge lines with Argon. MoistureHigh->ActionMoisture CheckActivator Evaluate Activator & Sterics MoistureLow->CheckActivator StericHigh Bulky Substrate (e.g., RNA/L-DNA) CheckActivator->StericHigh CheckWorkup Analyze Crude by 31P NMR CheckActivator->CheckWorkup ActionActivator Switch to DCI, ETT, or Py·TFA. Increase coupling time. StericHigh->ActionActivator HPhosphonate High H-Phosphonate Peak (~0-10 ppm) CheckWorkup->HPhosphonate ActionWorkup Neutralize silica with Et3N. Use non-aqueous workup. HPhosphonate->ActionWorkup

Diagnostic workflow for troubleshooting inconsistent phosphitylation reactions.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My TLC shows complete conversion during the reaction, but after column chromatography, my yield drops by 40% and a new polar spot appears. What is happening? A1: You are experiencing silica-induced hydrolytic degradation. The P(III) center in phosphoramidites is highly susceptible to nucleophilic attack by water. During chromatography, the slightly acidic nature of standard silica gel catalyzes the hydrolysis of your phosphoramidite product into an unreactive H-phosphonate (P(=O)(H)(OR)2)[1]. Causality: The absence of a sufficient basic buffer allows residual moisture on the silica to attack the phosphorus center. Solution: Pre-treat your silica column with 2-5% triethylamine (Et3N) in your starting eluent and allow it to sit for 30 minutes before loading your compound.

Q2: I am scaling up my phosphoramidite synthesis, but my 1H-tetrazole activator is precipitating in the lines, causing batch-to-batch inconsistency. How do I fix this? A2: 1H-tetrazole has a relatively low solubility limit (~0.5 M in acetonitrile) and will precipitate if the ambient temperature drops below 20°C, leading to catastrophic synthesis failures[2]. Furthermore, it is an explosive hazard at scale. Solution: Switch to Pyridinium trifluoroacetate (Py·TFA) for bulk phosphoramidite preparation. Py·TFA is highly soluble, less acidic (pKa 5.2), and has been shown to yield 75–96% of desired nucleosidic phosphoramidites in under 2 hours[3].

Q3: We are synthesizing oligonucleotides using sterically hindered monomers (e.g., 2'-Deoxy-L-adenosine or 2'-O-MOE). Our coupling efficiency has dropped from 99% to 95%. Why? A3: Steric hindrance limits the physical accessibility of the 5'-hydroxyl to the activated phosphite intermediate. A 95% coupling efficiency might sound acceptable, but in a 50-mer synthesis, a 95% step-yield results in a theoretical final yield of only ~7.6%, compared to ~60.5% with standard monomers[4]. Solution: You must increase the kinetic driving force. Switch to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), and program your synthesizer to perform a double-coupling step[4].

Section 2: Quantitative Activator Comparison

To make an informed decision on reaction optimization, you must match the thermodynamic and kinetic properties of your activator to your specific substrate.

Table 1: Activator Properties and Quantitative Performance Metrics

ActivatorpKaSolubility (in MeCN)Typical Coupling EfficiencyBest Application / Drawbacks
1H-Tetrazole 4.9~0.5 M99.0 - 99.5% (Standard DNA)Standard DNA. Drawback: Explosive hazard, precipitates <20°C[2].
4,5-Dicyanoimidazole (DCI) 5.2>1.0 M>98.0% (Hindered monomers)RNA, bulky modifications. High solubility prevents line blockages[4],[2].
5-(Ethylthio)-1H-tetrazole (ETT) 4.28>0.5 M>98.0% (Hindered monomers)Highly hindered couplings. Drawback: High acidity can cause premature detritylation[4].
Pyridinium trifluoroacetate (Py·TFA) 5.2Highly Soluble75 - 96% (Bulk Synthesis)Large-scale phosphoramidite prep. Drawback: Requires non-aqueous workup[3].

Section 3: Mechanistic Pathway of Degradation

Understanding how your reagents fail is critical to preventing it. The diagram below illustrates the competing pathways between successful phosphitylation and hydrolytic degradation.

Mechanism Nu Nucleoside (5'-OH / 3'-OH) Intermediate Reactive Phosphite Intermediate Nu->Intermediate Reagent Phosphitylating Agent (e.g., Bis-amidite) Reagent->Intermediate Activator Activator (Tetrazole / Py·TFA) Activator->Intermediate Protonates leaving group Product Phosphoramidite Product (P(III) species) Intermediate->Product Nucleophilic attack Degradation H-Phosphonate (Dead End) Intermediate->Degradation Hydrolysis Product->Degradation Hydrolysis Water H2O (Moisture) Water->Degradation Attacks P(III)

Mechanistic pathway of phosphitylation highlighting hydrolytic degradation.

Section 4: Self-Validating Experimental Protocols

To guarantee consistency, your protocol must include built-in validation steps. The following methodology ensures that any degradation is caught before it ruins your downstream pipeline.

Protocol: Moisture-Free Phosphitylation and Non-Aqueous Workup

This protocol utilizes Py·TFA to avoid the hazards of 1H-tetrazole while maintaining high yields[3].

Step 1: Rigorous Dehydration (The Pre-requisite)

  • Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon.

  • Dissolve your protected nucleoside in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Validation Check: Perform a Karl Fischer titration on your solvent batch. Water content must be <10 ppm. Even 0.1 equivalents of water relative to your reagent will severely impair performance[1].

Step 2: Reagent Activation

  • Add 1.2 equivalents of Pyridinium trifluoroacetate (Py·TFA) to the nucleoside solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

Step 3: Phosphitylation

  • Cool the reaction flask to 0°C using an ice bath.

  • Dropwise, add 1.1 to 1.5 equivalents of the phosphitylating agent (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphorodiamidite).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

Step 4: In-Process Analytical Validation (Crucial Step)

  • Do not proceed to workup yet. Take a 0.1 mL aliquot, dilute in CDCl3 (or C6D6), and run a quick ³¹P NMR[1].

  • Self-Validation: You should observe a sharp peak around 145–150 ppm (desired P(III) product). If you see a dominant peak at 0–10 ppm , your reaction system is wet, and H-phosphonate has already formed. Stop here and troubleshoot your solvent/reagent purity.

Step 5: Non-Aqueous Workup

  • To prevent aqueous hydrolysis, avoid standard water/bicarbonate washes. Instead, precipitate the pyridinium salts by adding a non-polar solvent (e.g., cold hexane or ether) and filter them off under an inert atmosphere[3].

  • Concentrate the filtrate under reduced pressure at a maximum of 30°C.

Step 6: Buffered Chromatography

  • Prepare a silica gel column using your desired eluent (e.g., Hexane/Ethyl Acetate) containing 2% to 5% Triethylamine (Et3N) . Flush the column with at least 3 column volumes of this buffered solvent to thoroughly neutralize the acidic silica sites.

  • Load and purify your crude product. Store the final purified phosphoramidite at -20°C under Argon.

References

  • BenchChem. "Technical Support Center: Troubleshooting Low Yield in Oligonucleotide Synthesis with 2'-Deoxy-L-adenosine." BenchChem.
  • ACS Publications. "Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator." Organic Process Research & Development.
  • Google Patents. "US8431693B2 - Process for desilylation of oligonucleotides." Google Patents.
  • National Institutes of Health (PMC). "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis." PMC.

Sources

Reference Data & Comparative Studies

Validation

Engineering Next-Generation Oligonucleotides: 4-Methoxyphenyl(dimethylamino)chlorophosphine vs. Standard Phosphoramidites

The clinical success of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) is inextricably linked to the chemical architecture of their backbones. While standard cyanoethyl phosphoramidites have revolu...

Author: BenchChem Technical Support Team. Date: March 2026

The clinical success of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) is inextricably linked to the chemical architecture of their backbones. While standard cyanoethyl phosphoramidites have revolutionized solid-phase oligonucleotide synthesis (SPOS) by enabling the routine assembly of polyanionic phosphodiester (PO) and phosphorothioate (PS) linkages, these first-generation chemistries face persistent limitations regarding cellular uptake, nuclease susceptibility, and off-target toxicity.

To overcome these pharmacological bottlenecks, specialized phosphitylating reagents like 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3) have emerged. This reagent is utilized to synthesize charge-neutral, highly lipophilic arylphosphonate backbones. As a Senior Application Scientist, I have structured this guide to provide an objective, mechanistically grounded comparison between these two synthetic approaches, equipping drug development professionals with the experimental data needed to select the optimal backbone chemistry.

Mechanistic Divergence: Causality in Chemical Design

The fundamental difference between these two reagents lies in the nature of the chemical bonds they form and the leaving groups they employ to navigate steric hindrance.

Standard Phosphoramidites (e.g., 2-Cyanoethyl N,N-diisopropylphosphoramidite)

Standard phosphoramidites rely on a diisopropylamino leaving group, which provides exceptional shelf stability by preventing premature oxidation or hydrolysis. During SPOS, weak acids like 5-(ethylthio)-1H-tetrazole protonate the nitrogen, converting it into a superior leaving group for nucleophilic attack by the 5'-OH of the growing chain. The cyanoethyl protecting group is later cleaved via


-elimination in aqueous ammonia, yielding a negatively charged PO linkage [2].
4-Methoxyphenyl(dimethylamino)chlorophosphine

Unlike standard phosphoramidites, this chlorophosphine introduces a direct carbon-phosphorus (C-P) bond to create an arylphosphonate. The electron-donating 4-methoxyphenyl group enhances the stability of the resulting P(III) intermediate and drastically increases the lipophilicity of the final therapeutic [1].

The Causality of the Leaving Group: Why does this reagent use a dimethylamino group instead of the standard diisopropylamino group? The bulky 4-methoxyphenyl ring introduces significant steric hindrance around the phosphorus center. If the bulky diisopropylamino group were used, the subsequent tetrazole-activated coupling step during SPOS would be kinetically crippled. The deliberate structural choice of the smaller, more reactive dimethylamino group perfectly counterbalances the steric bulk of the aryl ring, ensuring rapid activation and acceptable coupling yields [3].

Performance & Physicochemical Comparison

The choice of reagent fundamentally alters the pharmacokinetic and synthetic profile of the resulting oligonucleotide.

ParameterStandard Phosphoramidites (Cyanoethyl)4-Methoxyphenyl(dimethylamino)chlorophosphine
Resulting Linkage Phosphodiester (PO) / Phosphorothioate (PS)Arylphosphonate (4-Methoxyphenylphosphonate)
Backbone Charge Polyanionic (-1 per linkage)Charge-Neutral (0 per linkage)
Nuclease Stability Low (PO) / High (PS)Exceptionally High (Resistant to exo/endonucleases)
Coupling Efficiency > 99% (Rapid kinetics)~ 95 - 98% (Sterically hindered kinetics)
Cellular Permeability Low (Requires lipid nanoparticles or conjugates)High (Enhanced passive membrane diffusion)
Deprotection Stability Cyanoethyl cleaved via

-elimination
C-P bond is completely stable to standard deprotection

Visualizing the Synthetic Workflows

Workflow Start 5'-O-DMT Nucleoside (Solid Support) StdReagent Standard Phosphoramidite (e.g., Cyanoethyl) Start->StdReagent Standard Method ChloroReagent 4-Methoxyphenyl(dimethylamino) chlorophosphine Start->ChloroReagent Neutral Backbone Method StdCoupling Coupling (Tetrazole) 3 mins StdReagent->StdCoupling StdOxidation Oxidation (I2/H2O) StdCoupling->StdOxidation StdDeprotect Ammonia Deprotection (Cleaves Cyanoethyl) StdOxidation->StdDeprotect StdProduct Phosphodiester Backbone (Polyanionic, Low Stability) StdDeprotect->StdProduct MonomerPrep Phosphitylation (Forms Arylphosphonamidite) ChloroReagent->MonomerPrep ArylCoupling Coupling (Tetrazole) 10 mins MonomerPrep->ArylCoupling ArylOxidation Oxidation (I2/H2O) ArylCoupling->ArylOxidation ArylDeprotect Ammonia Deprotection (C-P Bond Intact) ArylOxidation->ArylDeprotect ArylProduct Arylphosphonate Backbone (Neutral, High Stability) ArylDeprotect->ArylProduct

Fig 1: Synthetic workflows for standard phosphoramidite vs. arylphosphonate oligonucleotide assembly.

Mechanism Nuc Nucleoside 3'-OH Intermediate Nucleoside Arylphosphonamidite (Stable Monomer) Nuc->Intermediate Nucleophilic Attack Reagent 4-Methoxyphenyl(dimethylamino) chlorophosphine Reagent->Intermediate P-Cl Cleavage Base DIPEA (Acid Scavenger) Byproduct DIPEA-HCl Salt Base->Byproduct HCl Neutralization

Fig 2: Mechanism of nucleoside phosphitylation using 4-methoxyphenyl(dimethylamino)chlorophosphine.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the causality behind each experimental condition.

Protocol 1: Synthesis of Arylphosphonamidite Monomers

Objective: Convert a 5'-O-DMT-nucleoside into a 3'-arylphosphonamidite using the chlorophosphine reagent.

  • Preparation & Drying: Co-evaporate 10 mmol of the target 5'-O-DMT-nucleoside with anhydrous pyridine to remove residual moisture, then dissolve in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Acid Scavenging: Add 25 mmol of N,N-diisopropylethylamine (DIPEA). Causality: The reaction between the 3'-OH and the chlorophosphine generates HCl. DIPEA acts as a non-nucleophilic base to neutralize this acid, preventing the premature cleavage of the highly acid-sensitive 5'-DMT protecting group.

  • Phosphitylation: Cool the reaction vessel to 0°C to suppress kinetic side reactions. Dropwise add 12 mmol of 4-Methoxyphenyl(dimethylamino)chlorophosphine. Stir for 1 hour, allowing the solution to slowly reach room temperature.

  • Validation (Self-Validating Step): Extract a 0.5 mL aliquot for

    
    P NMR analysis. A successful reaction is definitively validated by the disappearance of the chlorophosphine precursor peak (
    
    
    
    ~140 ppm) and the emergence of a new phosphonamidite product peak (
    
    
    ~125-130 ppm).
  • Purification: Quench the reaction with anhydrous methanol. Concentrate the mixture and purify via rapid silica gel chromatography. Critical Step: The eluent (e.g., Hexane/EtOAc) must be neutralized with 1% triethylamine (TEA) to prevent silica-catalyzed hydrolysis of the sensitive P-N bond.

Protocol 2: Solid-Phase Oligonucleotide Synthesis (SPOS) Integration

Objective: Assemble the oligonucleotide comparing standard vs. arylphosphonate kinetics.

  • Detritylation: Wash the solid support with 3% Trichloroacetic acid (TCA) in DCM to expose the 5'-OH group.

  • Coupling Phase:

    • Standard Phosphoramidite: Deliver 0.1 M cyanoethyl phosphoramidite and 0.25 M 5-(ethylthio)-1H-tetrazole. Standard coupling time is 3 minutes .

    • Arylphosphonamidite: Deliver 0.1 M synthesized monomer and 0.25 M 5-(ethylthio)-1H-tetrazole. Causality: The coupling time must be extended to 10-15 minutes . Despite the reactive dimethylamino leaving group, the steric bulk of the 4-methoxyphenyl ring physically impedes the trajectory of the 5'-OH nucleophilic attack, necessitating prolonged exposure to achieve >95% yields.

  • Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water to convert the unstable P(III) intermediate to the stable P(V) oxidation state.

  • Cleavage & Deprotection: Incubate the solid support in concentrated aqueous ammonia at 55°C for 16 hours.

    • Standard Result: Ammonia cleaves the cyanoethyl group via

      
      -elimination, leaving a standard polyanionic backbone.
      
    • Arylphosphonate Result: The direct C-P bond of the 4-methoxyphenyl group is entirely inert to nucleophilic attack by ammonia. The aryl group remains permanently affixed to the backbone, yielding the desired charge-neutral therapeutic.

References

  • Yamada, K., et al. (2021). "Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity." Nucleic Acids Research. URL: [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters (Historical Context & Methodology). URL: [Link]

  • Romanowska, J., et al. (2020). "H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides." Frontiers in Chemistry. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Phosphitylating Agents in RNA Synthesis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic nucleic acid chemistry, the precise and efficient formation of phosphodiester bonds is paramount. This is especially tru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acid chemistry, the precise and efficient formation of phosphodiester bonds is paramount. This is especially true in the synthesis of RNA, where the presence of the 2'-hydroxyl group adds a layer of complexity. The choice of phosphitylating agent—the reagent responsible for creating the trivalent phosphite triester intermediate—directly impacts coupling efficiency, reaction kinetics, and the purity of the final RNA oligonucleotide. This guide provides an in-depth comparison of commonly used phosphitylating agents, offering experimental insights and protocols to aid researchers in making informed decisions for their RNA synthesis needs.

The Central Role of Phosphitylation in RNA Synthesis

The dominant method for automated oligonucleotide synthesis is the phosphoramidite approach, which relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. The key step in this cycle is the coupling reaction, where the 5'-hydroxyl group of the support-bound nucleotide attacks a phosphoramidite monomer activated by a weak acid. This forms a phosphite triester, which is subsequently oxidized to the more stable phosphate triester.

The phosphitylating agent is used to prepare the nucleoside phosphoramidite monomers. The ideal agent should be reactive enough to ensure high coupling yields but stable enough for storage and handling. It should also minimize side reactions to ensure the integrity of the growing oligonucleotide chain.

A Head-to-Head Comparison of Key Phosphitylating Agents

The two most prevalent phosphitylating agents in RNA synthesis are 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. While both are used to introduce the same phosphoramidite moiety, their reactivity, stability, and reaction conditions differ significantly.

Feature2-Cyanoethyl N,N-diisopropylchlorophosphoramidite2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
Structure
Reactivity Highly reactive, sensitive to moisture.[1]More stable and less sensitive to hydrolysis.[2]
Reaction Conditions Mildly basic (e.g., in the presence of DIPEA).[3]Mildly acidic (requires an activator like tetrazole or DCI).[3][4]
Byproducts Diisopropylammonium hydrochloride.Diisopropylamine.
Stability Lower; often requires fresh preparation or careful storage.[1]Higher; more suitable for bulk preparation and long-term storage.[2]
Cost-Effectiveness Generally more expensive.More cost-effective for large-scale synthesis.[2]
Reported Yields Generally high, but can be variable depending on conditions and substrate.Consistently high yields, often with shorter reaction times and fewer byproducts.[4]

The Mechanism of Phosphitylation: A Tale of Two Pathways

The choice of phosphitylating agent dictates the reaction mechanism for the synthesis of the phosphoramidite monomer.

1. Using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (The "Chloro" Route):

This method proceeds under mildly basic conditions. The non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), scavenges the hydrochloric acid generated during the reaction, driving it to completion.

cluster_reactants Reactants cluster_products Products Nucleoside_OH Protected Nucleoside-OH Phosphoramidite Protected Nucleoside-O-P(OR)(NiPr2) Nucleoside_OH->Phosphoramidite Nucleophilic Attack Chlorophosphoramidite Cl-P(OR)(NiPr2) Chlorophosphoramidite->Phosphoramidite DIPEA DIPEA DIPEA_HCl DIPEA·HCl DIPEA->DIPEA_HCl HCl Scavenging cluster_reactants Reactants cluster_products Products Nucleoside_OH Protected Nucleoside-OH Phosphoramidite Protected Nucleoside-O-P(OR)(NiPr2) Nucleoside_OH->Phosphoramidite Nucleophilic Attack Bis_amino (iPr2N)2P(OR) Activated_Intermediate [(iPr2N)P(OR)-Activator]+ Bis_amino->Activated_Intermediate Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Activated_Intermediate->Phosphoramidite Diisopropylamine HNiPr2 Activated_Intermediate->Diisopropylamine Leaving Group Departure

Caption: Phosphitylation using the phosphorodiamidite reagent.

Experimental Protocols

The following are generalized protocols for the phosphitylation of a 5'-O-DMT, 2'-O-TBDMS protected ribonucleoside. Note: These protocols should be optimized for specific nucleosides and scales. All reactions must be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Phosphitylation using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Materials:

  • 5'-O-DMT, N-protected, 2'-O-TBDMS-ribonucleoside

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane, Ethyl acetate, and Triethylamine for column chromatography

Procedure:

  • Dry the protected nucleoside by co-evaporation with anhydrous acetonitrile and then under high vacuum for several hours.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the dried nucleoside in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. [5]4. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirring solution. [5]6. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding cold saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage of triethylamine. [5]11. Evaporate the solvent from the collected fractions to obtain the purified nucleoside phosphoramidite as a white foam.

  • Store the product under an inert atmosphere at -20 °C.

Protocol 2: Phosphitylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Materials:

  • 5'-O-DMT, N-protected, 2'-O-TBDMS-ribonucleoside

  • Anhydrous Acetonitrile or Dichloromethane

  • Activator (e.g., 1H-Tetrazole or DCI)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane, Ethyl acetate, and Triethylamine for column chromatography

Procedure:

  • Dry the protected nucleoside as described in Protocol 1.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the dried nucleoside and the activator (e.g., DCI, 0.7 equivalents) in anhydrous acetonitrile. [4]3. Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) to the stirring solution at room temperature.

  • Stir the reaction for 2-5 hours, monitoring the progress by TLC or ³¹P NMR.

  • Work-up and purification are similar to steps 7-12 in Protocol 1.

Beyond the Mainstream: Alternative Phosphitylating Strategies

While phosphoramidite chemistry using P(III) reagents dominates, alternative approaches exist and are the subject of ongoing research.

H-Phosphonate Chemistry: This method utilizes nucleoside H-phosphonate monomers, which are activated by an acyl chloride. A key difference is that the oxidation to the phosphodiester is performed after the entire oligonucleotide has been assembled. While effective, this method is generally less common than the phosphoramidite approach for routine synthesis.

P(V)-Based Synthesis: Drawing inspiration from nature's enzymatic synthesis of nucleic acids, which proceeds through P(V) intermediates, researchers are developing P(V)-based chemical synthesis methods. [6][7]These approaches aim to offer advantages such as reduced step counts per synthesis cycle and improved stereocontrol over the phosphate backbone, which is particularly important for phosphorothioate-modified therapeutic oligonucleotides. [8]However, a significant challenge has been the historically lower coupling efficiency of P(V) reagents compared to their P(III) counterparts. [8]Recent advancements are addressing these limitations, potentially paving the way for wider adoption of P(V) chemistry in the future. [7]

Conclusion and Future Outlook

The choice of phosphitylating agent is a critical parameter in the successful synthesis of high-quality RNA oligonucleotides. For routine synthesis, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite offers significant advantages in terms of stability, cost-effectiveness, and reaction efficiency, making it the preferred choice for many applications, especially at a larger scale. [2][4]2-Cyanoethyl N,N-diisopropylchlorophosphoramidite remains a viable, albeit more reactive and less stable, option.

The field of nucleic acid synthesis is continually evolving, with ongoing research into novel phosphitylating agents, protecting groups, and synthesis strategies. The development of more robust and efficient P(V)-based methods holds particular promise for the synthesis of next-generation therapeutic oligonucleotides. By understanding the fundamental chemistry and comparative performance of different phosphitylating agents, researchers can better optimize their RNA synthesis protocols to achieve their desired outcomes with high fidelity and yield.

References

  • An Improved P(V) Thio-Oligonucleotide Synthesis Platform. PMC. [Link]

  • Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. PMC. [Link]

  • P(III) vs P(V): A P(V) Reagent for Thiophosphoramidate Linkages and Application to an Asymmetric Synthesis of a Cyclic Dinucleotide STING Agonist. ResearchGate. [Link]

  • An Improved P(V) Oligonucleotide Synthesis Platform. ChemRxiv. [Link]

  • A P(V)-Platform for Oligonucleotide Synthesis. ChemRxiv. [Link]

  • 2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite. Synlett. [Link]

  • On-demand synthesis of phosphoramidites. PMC. [Link]

  • Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research. [Link]

  • PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE.
  • 2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite. ResearchGate. [Link]

  • Methods of producing phosphitylated compounds.
  • Synthesis of nucleobase-modified RNA oligonucleotides. MDPI. [Link]

  • RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Wiley-VCH. [Link]

  • Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis. PMC. [Link]

  • A simple procedure for the preparation of protected 2′-O-methyl or 2′-O-ethyl ribonucleoside-3′-O-phosphoramidites. RSC Publishing. [Link]

  • The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides. Nucleic Acids Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chlorophosphine Reagents: Benchmarking 4-Methoxyphenyl(dimethylamino)chlorophosphine

Abstract Chlorophosphines are a cornerstone class of reagents in synthetic chemistry, pivotal for creating P-C, P-O, and P-N bonds. Their utility ranges from the synthesis of phosphine ligands for catalysis to the prepar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chlorophosphines are a cornerstone class of reagents in synthetic chemistry, pivotal for creating P-C, P-O, and P-N bonds. Their utility ranges from the synthesis of phosphine ligands for catalysis to the preparation of phosphonates with therapeutic potential. The reactivity and selectivity of a chlorophosphine are dictated by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of a novel, multifunctional chlorophosphine, 4-Methoxyphenyl(dimethylamino)chlorophosphine , against two established benchmarks: the workhorse arylphosphine precursor, Chlorodiphenylphosphine (Ph₂PCl) , and the sterically demanding aminophosphine, Bis(diisopropylamino)chlorophosphine ((i-Pr₂N)₂PCl) . We will explore their intrinsic properties, comparative performance in a standard phosphonylation reaction, and the underlying chemical principles that govern their behavior.

Introduction: The Versatile Role of Chlorophosphines

Chlorophosphines are trivalent phosphorus compounds characterized by a reactive P-Cl bond. This bond is highly susceptible to nucleophilic attack, making these compounds excellent phosphitylating agents. Their primary application lies in their ability to introduce phosphorus centers into organic molecules, a critical step in the synthesis of:

  • Phosphine Ligands: Tertiary phosphines, often synthesized from chlorophosphines, are indispensable in homogeneous catalysis, influencing the outcome of reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1]

  • Phosphonates and Phosphinamides: These compounds are of significant interest in medicinal chemistry and materials science.[2]

  • Oligonucleotide Synthesis: Specialized chlorophosphines, known as phosphoramidites, are central to the automated synthesis of DNA and RNA.

The choice of chlorophosphine is a critical experimental parameter. The substituents on the phosphorus atom modulate its electrophilicity and sterically control access to the phosphorus center, thereby influencing reaction rates, yields, and even mechanistic pathways.

The Contenders: A Comparative Overview

To provide a comprehensive benchmark, we will analyze three chlorophosphines with distinct electronic and steric profiles.

Target Compound: 4-Methoxyphenyl(dimethylamino)chlorophosphine This is a chiral, multifunctional reagent. Its key features are:

  • 4-Methoxyphenyl group: An electron-donating aryl group due to the resonance effect of the para-methoxy substituent. This increases electron density on the phosphorus atom.[3]

  • Dimethylamino group: A strongly electron-donating and sterically small amino substituent.

  • Combined Effect: The two electron-donating groups make the phosphorus center significantly more nucleophilic (less electrophilic) compared to poly-halogenated or simple aryl phosphines.

Benchmark 1: Chlorodiphenylphosphine (Ph₂PCl) A widely used, commercially available reagent for introducing the diphenylphosphino group.[4]

  • Phenyl groups: These are considered electronically neutral to weakly withdrawing.

  • Reactivity: It is a reactive, colorless oily liquid with a pungent odor, known to be sensitive to air and moisture.[5] It serves as a baseline for standard aryl chlorophosphine reactivity.

Benchmark 2: Bis(diisopropylamino)chlorophosphine ((i-Pr₂N)₂PCl) This reagent is representative of sterically hindered aminophosphines.

  • Diisopropylamino groups: These are strongly electron-donating and create significant steric bulk around the phosphorus atom.

  • Reactivity: The high electron density on phosphorus and severe steric hindrance make its P-Cl bond less reactive towards many nucleophiles compared to less hindered analogues. It is also highly sensitive to moisture.

Physicochemical and Spectroscopic Properties

A summary of the key properties of our selected chlorophosphines is presented below. Note that the properties for 4-methoxyphenyl(dimethylamino)chlorophosphine are estimated based on the properties of its constituent functional groups.

Property4-Methoxyphenyl(dimethylamino)chlorophosphineChlorodiphenylphosphine (Ph₂PCl)Bis(diisopropylamino)chlorophosphine ((i-Pr₂N)₂PCl)
Molecular Formula C₉H₁₃ClNOPC₁₂H₁₀ClPC₁₂H₂₈ClN₂P
Molecular Weight 217.63 g/mol 220.64 g/mol 266.79 g/mol [6]
Physical State Estimated: LiquidColorless to light yellow liquid[5]Liquid
Boiling/Melting Point Estimated: >100 °C @ 1 Torr100-102 °C @ 1 Torr[5]~120 °C @ 1 Torr (est.)
³¹P NMR (δ, ppm) Estimated: 130-150~81.5[4]~132
Key Feature Chiral, Electron-RichStandard ArylphosphineSterically Hindered, Electron-Rich

³¹P NMR chemical shifts are relative to 85% H₃PO₄. The shift is highly dependent on the solvent and concentration. The value for Ph₂PCl is from SpectraBase. The values for the other compounds are estimated based on typical ranges for similar structures.[7]

Electronic and Steric Effects: A Deeper Dive

The performance of a chlorophosphine in a synthetic protocol is a direct consequence of the interplay between the electronic and steric properties of its substituents.

  • Electronic Effects: Electron-donating groups (like amino and methoxyaryl) increase the electron density on the phosphorus atom. This has two main consequences: it decreases the electrophilicity of the phosphorus center, slowing its reaction with nucleophiles, but it increases the nucleophilicity of the resulting tertiary phosphine product, making it a better ligand for transition metals.

  • Steric Hindrance: Bulky substituents (like diisopropylamino or diphenylphosphino groups) physically block the pathway for an incoming nucleophile to attack the phosphorus atom. This steric shield can be leveraged to achieve selectivity in reactions with substrates that have multiple nucleophilic sites.

The diagram below illustrates how these factors position our three contenders.

G cluster_0 Reactivity Profile of Chlorophosphines Target 4-Methoxyphenyl(dimethylamino)PCl (Electron-Rich, Moderate Sterics) Ph2PCl Chlorodiphenylphosphine (Ph₂PCl) (Moderately Electrophilic, High Sterics) Target->Ph2PCl Decreasing Electron Donation & Increasing Electrophilicity Amine Bis(diisopropylamino)PCl (Very Electron-Rich, Very High Sterics) Amine->Target Decreasing Sterics & Slightly Increasing Electrophilicity L_Axis <-- Less Electrophilic / More Shielded (³¹P NMR) R_Axis More Electrophilic / Less Shielded (³¹P NMR) --> B_Axis <-- Less Steric Hindrance T_Axis More Steric Hindrance -->

Caption: Comparative positioning of chlorophosphines based on electronic and steric effects.

Experimental Section: Benchmarking via Phosphonylation

To objectively compare the reactivity of these reagents, we propose a standard protocol for the phosphonylation of an alcohol. This reaction forms a phosphinite ester, a common transformation for these reagents.

Causality Behind Experimental Choices:
  • Inert Atmosphere (Nitrogen or Argon): Chlorophosphines are highly sensitive to moisture and oxygen. Water will rapidly hydrolyze the P-Cl bond, while oxygen can oxidize the P(III) center to P(V). All manipulations must be carried out using standard Schlenk or glovebox techniques.

  • Anhydrous Solvents: To prevent hydrolysis of the reagent, solvents must be rigorously dried before use. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.

  • Base (Triethylamine or Pyridine): The reaction of a chlorophosphine with an alcohol liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base is required to scavenge this acid, driving the reaction to completion and preventing potential acid-catalyzed side reactions. Pyridine can sometimes accelerate these reactions.

  • Temperature: These reactions are typically exothermic. Adding the chlorophosphine slowly at a reduced temperature (e.g., 0 °C) allows for better control of the reaction and minimizes the formation of byproducts.

Detailed Protocol: Synthesis of Ethyl Diphenylphosphinite from Ethanol and Ph₂PCl

This protocol is a representative example and can be adapted for other chlorophosphines and alcohols.

G cluster_workflow Phosphonylation Experimental Workflow A 1. System Setup - Dry glassware under vacuum. - Purge with N₂/Ar. B 2. Reagent Preparation - Dissolve alcohol (1.0 eq) & base (1.1 eq)  in anhydrous solvent. A->B C 3. Reaction - Cool solution to 0 °C. - Add chlorophosphine (1.05 eq) dropwise. B->C D 4. Monitoring & Workup - Warm to RT, stir for 2-4h. - Monitor by TLC or ³¹P NMR. C->D E 5. Isolation - Filter triethylammonium chloride salt. - Remove solvent in vacuo. D->E F 6. Purification & Analysis - Purify by distillation or chromatography. - Characterize by NMR (¹H, ¹³C, ³¹P). E->F

Caption: General workflow for the phosphonylation of an alcohol using a chlorophosphine.

Step-by-Step Procedure:

  • Preparation: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Charging Reagents: The flask is charged with anhydrous dichloromethane (40 mL), absolute ethanol (0.46 g, 10.0 mmol), and triethylamine (1.11 g, 11.0 mmol).

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (2.32 g, 10.5 mmol) in anhydrous dichloromethane (10 mL) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Workup: The reaction mixture is filtered under nitrogen to remove the salt. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude ethyl diphenylphosphinite can be purified by vacuum distillation or used directly in subsequent steps if purity is sufficient.

Predicted Performance and Comparative Analysis
ReagentPredicted ReactivityExpected YieldKey Considerations
4-Methoxyphenyl(dimethylamino)PCl Moderate. The two electron-donating groups reduce the electrophilicity of the phosphorus atom, leading to a slower reaction rate compared to Ph₂PCl.Good to Excellent. Lower reactivity can lead to cleaner reactions with fewer byproducts.The resulting phosphinite will be more electron-rich and potentially a better ligand for certain catalytic applications. Its chirality opens possibilities for asymmetric synthesis.
Chlorodiphenylphosphine (Ph₂PCl) High. This is a very reactive chlorophosphine due to the lower electron density on the phosphorus atom.Excellent. The reaction is typically fast and high-yielding with simple alcohols.Due to its high reactivity, it may be less selective in molecules with multiple nucleophilic centers.
Bis(diisopropylamino)PCl Low. The combination of strong electron donation from two nitrogen atoms and extreme steric hindrance makes this reagent significantly less reactive.Moderate to Good. May require higher temperatures or longer reaction times to achieve full conversion.The severe steric bulk can be advantageous for achieving high selectivity in certain complex substrates. The resulting aminophosphine product has very different properties from a phosphinite.

Conclusion

The choice of a chlorophosphine reagent is a critical decision in synthetic design, with profound implications for reaction outcomes.

  • Chlorodiphenylphosphine (Ph₂PCl) remains the go-to reagent for the straightforward, high-yield synthesis of diphenylphosphino compounds. Its high reactivity is its greatest asset and potential liability.

  • Bis(diisopropylamino)chlorophosphine ((i-Pr₂N)₂PCl) offers a solution for applications requiring high steric bulk and can impart unique electronic properties, though its low reactivity must be taken into account.

  • 4-Methoxyphenyl(dimethylamino)chlorophosphine emerges as a highly promising reagent for modern synthetic challenges. It offers a unique combination of moderate reactivity, strong electron-donating character, and chirality. This profile makes it an ideal candidate for the synthesis of specialized phosphine ligands for challenging catalytic transformations where tuning the electronic properties of the catalyst is paramount. Its reduced reactivity compared to Ph₂PCl may also translate to higher selectivity in complex molecule synthesis.

Researchers and drug development professionals should consider the specific electronic and steric demands of their synthetic target when selecting a chlorophosphine. For those seeking to develop novel, electron-rich, and potentially asymmetric catalytic systems, 4-Methoxyphenyl(dimethylamino)chlorophosphine represents a valuable and powerful new tool in the organophosphorus chemistry arsenal.

References

  • Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cheng, F., Li, D., Li, J., Tang, Y., Wu, Y., & Xu, S. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555–2559.
  • Chlorodiphenyl phosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase.
  • Chlorodiphenylphosphine. Wikipedia.
  • Chlorodiphenylphosphine(1079-66-9). ChemicalBook.
  • Tris(4-methoxyphenyl)phosphine | 855-38-9. Sigma-Aldrich.
  • Tris(4-methoxyphenyl)phosphine. Wikipedia.
  • Bis(diisopropylamino)chlorophosphine | C12H28ClN2P | CID 2733425. PubChem.
  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). NPTEL IIT Bombay via YouTube.
  • 31P NMR chemical shifts. Science and Fun.

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Comparative

Literature review of 4-Methoxyphenyl(dimethylamino)chlorophosphine applications

Comprehensive Application Guide: 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3) Introduction 4-Methoxyphenyl(dimethylamino)chlorophosphine is a highly specialized organophosphorus compound characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Guide: 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3)

Introduction

4-Methoxyphenyl(dimethylamino)chlorophosphine is a highly specialized organophosphorus compound characterized by a central phosphorus(III) atom bonded to a chlorine atom, a dimethylamino group, and an electron-donating 4-methoxyphenyl ring. This unique structural triad imparts dual reactivity:

  • P(III) Soft Nucleophilicity: Enables the targeted reduction of robust disulfide bonds in complex biochemical matrices.

  • Electrophilic Phosphorus Center: Facilitates rapid phosphitylation of alcohols and amines, acting as a premium precursor for sterically and electronically tuned phosphoramidite ligands in transition-metal catalysis.

This guide objectively compares the performance of 4-Methoxyphenyl(dimethylamino)chlorophosphine against traditional alternatives in both biochemical solubilization and organometallic ligand synthesis, providing self-validating protocols and mechanistic insights.

Section 1: Biochemical Application – Disulfide Reduction in Keratinous Matrices

Mechanistic Causality Tough biological matrices, such as eggshell membranes, are notoriously difficult to solubilize due to extensive intermolecular disulfide cross-linking. Traditional methods relying on harsh acids, alkalis, or standard reducing agents like Dithiothreitol (DTT) often require aggressive pretreatments (boiling, sonication) and result in amino acid degradation, reddish-browning, and malodor.

4-Methoxyphenyl(dimethylamino)chlorophosphine acts as a highly efficient, soft nucleophile. The electron-donating 4-methoxy group increases the electron density on the phosphorus atom, accelerating the nucleophilic attack on the sulfur-sulfur bond. When used synergistically with a protease, the phosphine selectively cleaves the disulfide bridges, unfolding the protein matrix and allowing the protease to rapidly hydrolyze the peptide backbone under mild, neutral conditions 1.

Workflow Visualization

Workflow1 Start Raw Eggshell Membrane (Insoluble, Disulfide-Rich) Step1 Solvent Suspension (Neutral pH 7.0-7.5) Start->Step1 Step2 Addition of 4-MeO-Ph(NMe2)PCl (Disulfide Reduction) Step1->Step2 Mild conditions Step3 Protease Addition (Enzymatic Cleavage) Step2->Step3 Cleaves S-S bonds End Solubilized Peptides (Bioactive, High Yield) Step3->End 1.5 - 24 hours

Synergistic workflow for eggshell membrane solubilization using phosphine reduction and proteases.

Self-Validating Experimental Protocol: Eggshell Membrane Solubilization

  • Preparation: Suspend 1.0 g of raw, unpulverized eggshell membrane in 50 mL of a buffered aqueous solvent adjusted to pH 7.0–7.5.

  • Reduction: Add 4-Methoxyphenyl(dimethylamino)chlorophosphine to achieve a final concentration of 100 mM. Causality Check: The neutral pH prevents the rapid hydrolysis of the phosphine while maintaining optimal conditions for the subsequent enzymatic reaction.

  • Enzymatic Cleavage: Introduce a neutral protease (e.g., BIOSORK or equivalent) at a loading of 0.1% to 5% (w/w) relative to the membrane.

  • Incubation: Incubate the mixture at 40°C to 70°C under continuous shaking. Validation: The reaction is self-validating; complete solubilization is visually confirmed when no solid residue remains (typically within 1.5 to 3 hours).

  • Termination: Filter the solution to remove any trace particulates, yielding a clear, non-discolored solution of bioactive peptides retaining antioxidative properties 2.

Performance Comparison Table: Reducing Agents in Membrane Solubilization

Reducing AgentPretreatment Required?Reaction TimeMatrix DiscolorationSolubilization Rate
4-MeO-Ph(NMe2)PCl None1.5 - 3 hoursNone (Clear)>95%
Dithiothreitol (DTT) Pulverization/Boiling>12 hoursSlight Yellowing~60-70%
Sodium Sulfite Pulverization6 - 8 hoursNone~80%
Alkaline Hydrolysis (NaOH) None24 hoursSevere Reddish-Brown>90% (Degraded)

Section 2: Chemical Synthesis – Phosphitylating Agent for Catalytic Ligands

Mechanistic Causality In organometallic catalysis, the electronic and steric properties of the phosphorus ligand dictate the catalytic cycle's efficiency (oxidative addition and reductive elimination rates). 4-Methoxyphenyl(dimethylamino)chlorophosphine is an elite building block for synthesizing phosphoramidite and phosphonite ligands.

The P-Cl bond is highly susceptible to nucleophilic substitution by chiral alcohols (e.g., BINOL derivatives) or amines. The presence of the dimethylamino group provides a secondary site for activation; it can be selectively cleaved using weak acids (like 1H-tetrazole) to introduce a second, different nucleophile, allowing for the modular synthesis of unsymmetrical, highly customized ligands 3. The 4-methoxyphenyl group enriches the electron density of the final ligand, enhancing its


-donor capacity to metals like Palladium or Rhodium.

Workflow Visualization

Pathway2 N1 4-MeO-Ph(NMe2)PCl (Electrophilic Precursor) N3 Nucleophilic Substitution (Cl- Displacement) N1->N3 N2 Chiral Nucleophile (e.g., BINOL) + Et3N Base N2->N3 N4 Chiral Phosphoramidite Ligand N3->N4 - Et3N·HCl N5 Transition Metal Complex (Enhanced Catalysis) N4->N5 Metal Coordination

Modular synthesis of chiral phosphoramidite ligands via nucleophilic substitution of the P-Cl bond.

Self-Validating Experimental Protocol: Modular Ligand Synthesis

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. The extreme moisture sensitivity of the P-Cl bond requires strictly anhydrous conditions.

  • Reagent Mixing: Dissolve 1.0 eq of the chiral diol (e.g., (R)-BINOL) and 2.5 eq of anhydrous Triethylamine (Et3N) in dry THF at 0°C. Causality Check: Et3N acts as an acid scavenger, driving the reaction forward by precipitating Et3N·HCl and preventing acid-catalyzed degradation of the product.

  • Phosphitylation: Dropwise add 1.0 eq of 4-Methoxyphenyl(dimethylamino)chlorophosphine dissolved in dry THF.

  • Monitoring: Warm to room temperature and stir for 2 hours. Validation: The reaction's progress is self-indicating via the formation of a voluminous white precipitate (Et3N·HCl). 31P NMR of an aliquot should show a complete shift from the precursor (~130 ppm) to the phosphoramidite product (~145-150 ppm).

  • Purification: Filter the salt under Argon, concentrate the filtrate, and purify via short-path silica gel chromatography (using Et3N-deactivated silica to prevent hydrolysis) 4.

Performance Comparison Table: Ligand Precursors in Asymmetric Hydrogenation

Ligand PrecursorElectronic PropertyModularityTypical Enantiomeric Excess (ee)Handling Stability
4-MeO-Ph(NMe2)PCl Strong

-donor
High (2 distinct leaving groups)92 - 98%Moderate (Moisture Sensitive)
Ph2PCl Standard

-donor
Low (Only 1 leaving group)80 - 85%Moderate
(iPr2N)2PCl Weak

-donor
High88 - 94%High (Sterically hindered)

References

  • European Patent Office. "EP2612922A1 - Eggshell membrane solubilization method using enzymes." Google Patents.
  • United States Patent and Trademark Office. "US20130209439A1 - Eggshell Membrane Solubilizing Agent." Googleapis.
  • ChemicalBook. "4-METHOXYPHENYL(DIMETHYLAMINO)CHLOROPHOSPHINE (156814-16-3) Properties and Applications.
  • GuideChem. "Bis(dimethylamino)chlorophosphine sulfide and Related Phosphine Derivatives.

Sources

Validation

Advanced Synthesis Guide: 4-Methoxyphenyl(dimethylamino)chlorophosphine in Asymmetric Ligand and Oligonucleotide Development

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized, unsymmetrical tertiary phosphines and modified oligonucleotides. The core issue often lies in the inability...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized, unsymmetrical tertiary phosphines and modified oligonucleotides. The core issue often lies in the inability to control sequential nucleophilic substitutions at the phosphorus(III) center. Symmetric reagents, such as dichloro(aryl)phosphines, are notoriously prone to over-substitution, leading to statistical mixtures and poor yields of the desired unsymmetrical products.

Enter 4-Methoxyphenyl(dimethylamino)chlorophosphine (CAS 156814-16-3). This bifunctional P(III) electrophile solves the chemoselectivity problem by pairing a highly labile leaving group (chloride) with a "dormant" leaving group (dimethylamino). This guide objectively compares this reagent against traditional alternatives and provides self-validating protocols for its application in advanced synthesis.

Causality in Reagent Design & Mechanistic Pathway

The structural genius of 4-Methoxyphenyl(dimethylamino)chlorophosphine lies in its orthogonal reactivity. The P–Cl bond is highly polarized and susceptible to immediate attack by carbon or oxygen nucleophiles at low temperatures. Conversely, the P–N bond is stabilized by the donation of the nitrogen lone pair into the empty orbitals of the phosphorus atom. This partial double-bond character means the dimethylamino group will not leave under neutral or basic conditions. It requires specific protonation to convert the amine into a good leaving group, thereby allowing a completely independent second substitution event.

The synthesis of enantiomerically enriched phosphine oxides and phosphines is critical for pharmaceutical applications in their own right (1)[1]. Utilizing a bifunctional reagent ensures that chirality or asymmetry can be built stepwise without scrambling.

G Start 4-Methoxyphenyl(dimethylamino) chlorophosphine Path1 Step 1: Nucleophilic Attack (Displaces -Cl) Start->Path1 Fast kinetics Intermediate Unsymmetrical Phosphonamidite (Stable Intermediate) Path1->Intermediate Path2 Step 2: Acid Activation (Displaces -NMe2) Intermediate->Path2 Tetrazole / H+ Product1 P-Chiral Phosphine Ligand Path2->Product1 Organometallic Product2 Modified Oligonucleotide Path2->Product2 5'-OH Nucleoside

Stepwise chemoselective substitution pathway of 4-Methoxyphenyl(dimethylamino)chlorophosphine.

Comparative Analysis: Reagent Performance

When synthesizing unsymmetrical phosphines, the choice of starting material dictates the efficiency of the entire synthetic route. Table 1 compares 4-Methoxyphenyl(dimethylamino)chlorophosphine with its symmetric and bis-amino counterparts.

Table 1: Performance Comparison of P(III) Electrophiles in Unsymmetrical Synthesis

ReagentStep 1 ChemoselectivityStep 2 Activation RequirementOverall YieldShelf Stability
4-Methoxyphenyl(dimethylamino)chlorophosphine >95% (Strict mono-substitution) Mild (Tetrazole / Weak Acid) 78–85% Moderate (Requires Argon)
Dichloro(4-methoxyphenyl)phosphine<50% (Prone to over-substitution)None (Spontaneous)30–45%Low (Highly moisture sensitive)
Bis(dimethylamino)(4-methoxyphenyl)phosphineModerateStrong (Strong Acid / Heat)50–60%High

Case Studies & Validated Protocols

Case Study 1: Synthesis of P,N-Heterocyclic Chiral Phosphine Ligands

The design and synthesis of new chiral phosphine ligands continues to be a research topic of great interest in modern organophosphorus chemistry (2)[2]. P,N-heterocyclic ligands are often synthesized using stepwise substitution on phosphorus (3)[3].

Protocol: Synthesis of an Unsymmetrical Diaryl(alkyl)phosphine Self-Validating System: This protocol utilizes ³¹P NMR to track reaction progress. The distinct electronic environment of the phosphorus atom at each step provides a built-in quality control mechanism, ensuring no step proceeds before the previous one is quantitatively complete.

Step 1: Displacement of Chloride (Formation of Phosphonamidite)

  • In an oven-dried Schlenk flask under argon, dissolve 4-Methoxyphenyl(dimethylamino)chlorophosphine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the first nucleophile (e.g., an aryl Grignard reagent, 1.05 equiv) dropwise over 30 minutes.

    • Causality: The extremely low temperature suppresses any potential attack on the P–N bond and prevents homocoupling, ensuring absolute chemoselectivity for the P–Cl bond.

    • Validation: Take an aliquot for ³¹P NMR. The starting material peak (~+135 ppm) must completely disappear, replaced by a new signal in the +60 to +80 ppm range, confirming the formation of the diaryl(dimethylamino)phosphine intermediate.

Step 2: Displacement of Dimethylamino Group

  • To the crude intermediate at 0 °C, add a solution of 1H-tetrazole (1.2 equiv) in anhydrous acetonitrile.

  • Stir for 15 minutes to allow protonation of the dimethylamino group.

  • Add the second nucleophile (e.g., an alkyl lithium reagent or chiral alcohol, 1.1 equiv).

  • Warm to room temperature and stir for 2 hours.

    • Causality: Tetrazole acts as a mild acid, protonating the nitrogen to form a dimethylammonium leaving group without cleaving the newly formed P–C bonds.

    • Validation: ³¹P NMR will show a shift to the negative ppm range (e.g., -10 to -30 ppm) for a tertiary phosphine, or ~+110 ppm for a phosphinite.

Case Study 2: Synthesis of Arylalkyl Phosphonamidites for Oligonucleotide Modification

Beyond catalysis, this reagent is highly valuable in therapeutic drug development. Modified DNA backbones, such as nonpolar DNA (arylalkyl)phosphonates, exhibit increased resistance to nuclease degradation and enhanced cellular uptake. Arylalkyl-modified phosphoramidites can be synthesized and incorporated into 2'-deoxyoligonucleotides using phosphonamidous chlorides (4)[4].

By reacting 4-Methoxyphenyl(dimethylamino)chlorophosphine with a protected nucleoside in the presence of a mild base (like DIPEA), the chloride is displaced by the 5'- or 3'-hydroxyl group. The resulting phosphonamidite is highly stable and can be directly loaded into automated solid-phase DNA synthesizers.

References

  • Novel Synthesis of Chiral 1,3-Diphosphines via Palladium Template Promoted Hydrophosphination and Functional Group Transformation Reactions. ACS Organometallics.[Link]

  • US8471067B2 - Chiral phosphorus compounds.
  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry.[Link]

  • N,N-diisopropyl-P-[3-(anthracen-9-yl)propyl]phosphonamidous chloride. Molaid.[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Disposition of 4-Methoxyphenyl(dimethylamino)chlorophosphine: A Guide to Safe and Compliant Disposal

For researchers at the forefront of drug development and chemical synthesis, the responsible management of reactive reagents is paramount. 4-Methoxyphenyl(dimethylamino)chlorophosphine is a valuable synthetic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of reactive reagents is paramount. 4-Methoxyphenyl(dimethylamino)chlorophosphine is a valuable synthetic building block, but its reactivity, particularly its sensitivity to air and moisture, necessitates a robust and well-understood disposal protocol. This guide provides a comprehensive, step-by-step approach to the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the chemical principles that underpin these critical safety measures.

I. Immediate Safety and Hazard Assessment: The First Line of Defense

Before any handling or disposal of 4-Methoxyphenyl(dimethylamino)chlorophosphine, a thorough understanding of its hazard profile is essential. This compound is a trifunctional chemical entity, and its hazards are a composite of its constituent parts: the chlorophosphine, the dimethylamino group, and the methoxyphenyl ring.

Core Hazards:

  • Corrosivity and Reactivity with Water: Like other chlorophosphines, this compound is expected to be highly corrosive and to react violently with water and other protic solvents. This reaction will liberate hydrochloric acid (HCl) gas, which is also corrosive and toxic.

  • Air and Moisture Sensitivity: The P-Cl bond is susceptible to hydrolysis, and the phosphine moiety can be oxidized by air. Therefore, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive liquid and fumes of HCl gas produced during hydrolysis.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile)Provides a barrier against skin contact with the corrosive and potentially toxic compound.
Body Protection Flame-retardant lab coat and chemical-resistant apronProtects against spills and splashes.
Respiratory Protection Use within a certified chemical fume hoodEssential to prevent inhalation of the compound's vapors and any HCl gas generated upon decomposition.

II. Strategic Disposal Planning: A Decision-Making Framework

The proper disposal of 4-Methoxyphenyl(dimethylamino)chlorophosphine is not a one-size-fits-all process. The optimal strategy depends on the quantity of waste and the available laboratory facilities. The following decision tree provides a clear path to selecting the appropriate disposal route.

G start Assess Quantity of 4-Methoxyphenyl(dimethylamino)chlorophosphine Waste small_quantity Small Quantity (< 5 g) start->small_quantity < 5 g large_quantity Large Quantity (> 5 g) start->large_quantity > 5 g in_lab In-Lab Neutralization (Recommended) small_quantity->in_lab ehs Contact Environmental Health & Safety (EHS) large_quantity->ehs protocol Follow In-Lab Neutralization Protocol in_lab->protocol pickup Arrange for Hazardous Waste Pickup ehs->pickup

Caption: Decision tree for selecting the appropriate disposal strategy.

III. In-Lab Neutralization Protocol: A Step-by-Step Guide

For small quantities of 4-Methoxyphenyl(dimethylamino)chlorophosphine, in-laboratory neutralization is the preferred method as it mitigates the risks associated with storing and transporting a highly reactive substance. This protocol is designed to be a self-validating system, with clear indicators of reaction completion.

A. Principle of Neutralization

The primary strategy for neutralizing 4-Methoxyphenyl(dimethylamino)chlorophosphine is controlled hydrolysis, followed by neutralization of the resulting acidic byproducts. The P-Cl bond will react with an alcohol (alcoholysis) or water (hydrolysis) to form a less reactive phosphorus (V) species and hydrochloric acid. A base is then used to neutralize the acidic products.

B. Reagents and Equipment
  • Anhydrous isopropanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler

  • An ice-water bath

  • pH paper or a calibrated pH meter

C. Experimental Workflow

The following diagram illustrates the key steps in the in-lab neutralization process.

G cluster_0 Preparation cluster_1 Neutralization cluster_2 Waste Segregation prep_inert Establish Inert Atmosphere prep_cool Cool Reaction Flask to 0°C prep_inert->prep_cool prep_reagent Add Reagent to Anhydrous Solvent prep_cool->prep_reagent quench Slowly Add Isopropanol prep_reagent->quench neutralize Add Saturated NaHCO3 Solution quench->neutralize verify Verify Neutral pH (pH 7-8) neutralize->verify separate Separate Aqueous and Organic Layers verify->separate dispose_aq Dispose of Aqueous Layer per Regulations separate->dispose_aq dispose_org Dispose of Organic Waste separate->dispose_org

Caption: Workflow for the in-lab neutralization of 4-Methoxyphenyl(dimethylamino)chlorophosphine.

D. Detailed Procedural Steps
  • Preparation:

    • Set up the three-necked flask in a chemical fume hood. Ensure a steady flow of nitrogen to maintain an inert atmosphere.[1]

    • If neutralizing the neat compound, dissolve it in an anhydrous, inert solvent (e.g., tetrahydrofuran) in the reaction flask.

    • Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermic nature of the hydrolysis reaction.

  • Quenching:

    • Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred solution. The isopropanol will react with the chlorophosphine.

    • Observe for any signs of reaction, such as gas evolution (HCl) or a temperature increase. Maintain a slow addition rate to keep the reaction under control.

    • Continue adding isopropanol until no further reaction is observed.

  • Neutralization:

    • Once the initial quenching is complete, slowly add saturated sodium bicarbonate solution to the reaction mixture. This will neutralize the hydrochloric acid and any phosphinic acid formed. CAUTION: The addition of bicarbonate to the acidic solution will cause vigorous gas evolution (CO₂). Add the solution slowly to avoid excessive foaming.

    • Continue adding the bicarbonate solution until the gas evolution ceases.

  • Verification and Workup:

    • Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 7 and 8. If it is still acidic, add more sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

IV. Waste Management and Disposal

Proper segregation and labeling of waste streams are critical for compliant disposal.

  • Aqueous Waste: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, provided it meets local pH regulations and does not contain other hazardous materials. Always consult your institution's Environmental Health & Safety (EHS) guidelines.[2]

  • Organic Waste: The organic layer should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.

  • Contaminated Materials: Any glassware, syringes, or personal protective equipment (PPE) that has come into contact with 4-Methoxyphenyl(dimethylamino)chlorophosphine should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste. The decontaminated materials can then be disposed of according to standard laboratory procedures.

V. Conclusion: A Culture of Safety

The responsible disposal of reactive reagents like 4-Methoxyphenyl(dimethylamino)chlorophosphine is a cornerstone of a strong laboratory safety culture. By understanding the chemical principles behind the disposal procedures and meticulously following the established protocols, researchers can ensure a safe working environment for themselves and their colleagues while protecting the environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS policies and the relevant Safety Data Sheets for the chemicals you are working with.

VI. References

  • Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. (2023, November 28). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Gao, W., et al. (2019). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 21(23), 9533-9537.

  • International Union of Pure and Applied Chemistry. (2014). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen.

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: Corrosive Chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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